D-Pemetrexed Hydrate
Description
Properties
Molecular Formula |
C₂₀H₂₃N₅O₇ |
|---|---|
Molecular Weight |
445.43 |
Synonyms |
N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-D-glutamic Acid Hydrate; |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Considerations of Pemetrexed and Its Hydrate Forms
Synthetic Pathways for Pemetrexed (B1662193) Precursors
The synthesis of pemetrexed is a multi-step process that can be approached through various routes. A common strategy involves the initial synthesis of key precursors, which are then coupled to form the final molecule.
Another approach to pemetrexed diacid involves the saponification of N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid diethylester p-toluenesulfonic acid salt at a pH between 2.5 and 3.5. googleapis.com The resulting pemetrexed diacid is then isolated. googleapis.com The development of methods for synthesizing impurities and new crystalline forms of pemetrexed diacid is also an area of active research, as it is a key intermediate. peerj.comresearchgate.net Two new polymorphic forms of pemetrexed diacid, designated as forms 1 and 2, have been utilized for the preparation of high-purity amorphous pemetrexed disodium (B8443419). mdpi.com
The table below outlines a general synthetic scheme for pemetrexed diacid.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 4-[(4,4-dimethoxy-3-hydroxyl)butyl]benzoic acid, L-glutamic acid diester | Condensation | 4-[(4,4-dimethoxy-3-hydroxyl)butyl]benzoyl-L-glutamic acid diester |
| 2 | 4-[(4,4-dimethoxy-3-hydroxyl)butyl]benzoyl-L-glutamic acid diester | Halogenation, Acidolysis | 4-[(4-oxo-3-halogenated)butyl]benzoyl-L-glutamic acid diester |
| 3 | 4-[(4-oxo-3-halogenated)butyl]benzoyl-L-glutamic acid diester, 2,4-diamino-6-hydroxypyrimidine | Cyclization, Basic Hydrolysis | Pemetrexed Diacid |
The coupling of the pteroic acid core with the L-glutamic acid ester is a pivotal step in the synthesis of pemetrexed. Various coupling agents can be employed for this amide bond formation. One common method involves activating the carboxylic acid of the pteroic acid intermediate. For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of N-methylmorpholine (NMM) is used to form an active ester, which then reacts with diethyl L-glutamate. nih.gov
The use of water-alcohol mixtures as a solvent in the coupling reaction has been found to allow for the direct precipitation of the intermediate pemetrexed diethyl ester from the reaction mixture, avoiding the need for solvents like DMF. google.com This process can yield a high-purity product that can be used in subsequent steps without extensive purification. google.com Other coupling reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and dicyclohexylcarbodiimide (B1669883) (DCC) are also utilized in peptide synthesis and can be applied to pemetrexed synthesis.
The table below summarizes common coupling agents used in pemetrexed ester synthesis.
| Coupling Agent/System | Description |
| CDMT/NMM | 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine are used to activate the carboxylic acid for coupling with the glutamate (B1630785) ester. nih.gov |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) is another effective coupling reagent. nih.gov |
| DCC/DMAP | Dicyclohexylcarbodiimide and 4-dimethylaminopyridine (B28879) can be used for esterification, attaching the drug to a polymer backbone, for example. cpu.edu.cn |
| Isobutyl chloroformate/TEA | This system can also be used for the coupling reaction. nih.gov |
Polymorphism and Hydrate (B1144303) Forms of Pemetrexed
Pemetrexed disodium can exist in different solid-state forms, including crystalline polymorphs and hydrates, as well as an amorphous form. google.com These forms can have different physical and chemical properties, such as solubility and stability, which can impact the drug's performance. The heptahydrate is considered the most stable form. cbg-meb.nl
Pemetrexed disodium hemipentahydrate (also referred to as 2.5 hydrate) is one of the hydrated crystalline forms. google.comgeneesmiddeleninformatiebank.nl Its preparation often involves crystallization from a mixture of water and a water-soluble organic solvent, such as ethanol. mdpi.com The process is typically followed by drying under vacuum at a controlled temperature (e.g., 40 °C). mdpi.com
Characterization of the hemipentahydrate form is carried out using various analytical techniques. Powder X-ray diffraction (PXRD) provides a unique fingerprint of the crystalline structure. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine its thermal behavior and water content. mdpi.com For instance, the hemipentahydrate form has a characteristic water content of approximately 8.7%. google.com A validated RP-HPLC method is available for the quantitative analysis of pemetrexed disodium hemipentahydrate. rjptonline.org
Under conditions of high humidity (e.g., 25 °C, 80% RH), the hemipentahydrate form has been observed to transform completely into the heptahydrate form. mdpi.comnih.gov
Pemetrexed disodium heptahydrate is another well-characterized hydrated form and is the form found in the commercial product Alimta®. googleapis.comcbg-meb.nl It is considered the most stable of the known hydrate forms. cbg-meb.nl The preparation of the heptahydrate typically involves adjusting the pH of a pemetrexed disodium solution to approximately 8 and then inducing crystallization by adding a solvent like ethanol. google.com The resulting precipitate is then isolated and dried under specific conditions to achieve a water content of 20.1% to 22.1%. google.com Another method involves crystallization from a solution of pemetrexed disodium in water and acetone. google.com
The heptahydrate form is characterized by its specific powder X-ray diffraction (PXRD) pattern and thermal properties. google.com DSC analysis shows a distinct thermal profile related to the loss of water molecules. mdpi.com The European Pharmacopoeia includes a monograph for the heptahydrate form. cbg-meb.nl
An amorphous form of pemetrexed disodium lacks a long-range ordered crystalline structure. google.com Stable amorphous pemetrexed disodium of pharmaceutical purity can be prepared. mdpi.com One method for preparing amorphous pemetrexed disodium involves the deprotonation of pemetrexed diacid with sodium methoxide (B1231860) under anhydrous conditions. nih.gov Another process involves dissolving pemetrexed disodium in a solvent and then recovering the amorphous form, for instance, by freeze-drying. google.com
The amorphous form is characterized by the absence of sharp peaks in its powder X-ray diffraction (PXRD) pattern, instead showing a broad halo. google.com Differential Scanning Calorimetry (DSC) of amorphous pemetrexed shows a broad endothermic effect associated with the evaporation of absorbed water. mdpi.com Raman spectroscopy can also be used for characterization. google.com Importantly, studies have shown that the amorphous form can maintain its character and high chemical purity even after being subjected to a hygroscopicity test (25 °C, 80% RH). mdpi.comnih.gov The bulk density of the amorphous form is typically in the range of 0.15 to 0.35 g/mL. google.com
The table below summarizes the key characteristics of the different forms of Pemetrexed Disodium.
| Form | Preparation Method | Key Characterization Data | Stability Note |
| Hemipentahydrate | Crystallization from water/ethanol, followed by vacuum drying at 40°C. mdpi.com | Water content: ~8.7%. google.com Specific PXRD pattern. google.com | Transforms into the heptahydrate form at high humidity. mdpi.comnih.gov |
| Heptahydrate | pH adjustment to ~8, crystallization with ethanol. google.com | Water content: 20.1-22.1%. google.com Specific PXRD pattern. google.com | Most stable hydrate form. cbg-meb.nl |
| Amorphous | Deprotonation of pemetrexed diacid with sodium methoxide under anhydrous conditions or freeze-drying. nih.govgoogle.com | Broad halo in PXRD pattern. google.com Bulk density: 0.15-0.35 g/mL. google.com | Stable under hygroscopic conditions. mdpi.comnih.gov |
Polymorphic Interconversions and Phase Transitions
Pemetrexed disodium, the salt form of the active pharmaceutical ingredient, is known to exist in various solid-state forms, including crystalline polymorphs and hydrates. nih.govresearchgate.net These different forms can exhibit distinct physicochemical properties, such as solubility and stability, which are critical factors in pharmaceutical development. The interconversion between these forms is often influenced by environmental conditions like temperature and humidity. nih.gov
Several hydrate forms of pemetrexed disodium have been identified, with the heptahydrate and a 2.5 hydrate (hemipentahydrate) being well-documented. google.com The heptahydrate is noted as being more stable than the 2.5 hydrate form. google.com Research has also explored amorphous pemetrexed disodium. nih.gov
Studies on the stability of these forms have shown that the hemipentahydrate form can completely transform into the more stable heptahydrate form under conditions of high humidity (e.g., 25 °C, 80% RH). nih.govnih.gov In contrast, the amorphous form can maintain its character and chemical purity under the same conditions. nih.govnih.gov Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for studying these phase transitions. nih.govnih.gov For instance, TGA can quantify the water content, distinguishing between the different hydrate forms based on mass loss upon heating. nih.gov The 2.5 hydrate shows a mass loss of approximately 8.7-9.1%, while the heptahydrate exhibits a higher water content. nih.govgoogle.com
The choice of a specific polymorphic or hydrate form for a pharmaceutical product is determined by factors including its stability, solubility, and manufacturing reproducibility. nih.gov The knowledge of these interconversions is vital for ensuring the quality and consistency of the final drug product. nih.govresearchgate.net
Table 1: Known Hydrate and Polymorphic Forms of Pemetrexed Disodium
| Form | Key Characteristics |
|---|---|
| Heptahydrate (Form II) | The most stable hydrate form. google.comcbg-meb.nl |
| Hemipentahydrate (2.5 hydrate; Form I) | Less stable than the heptahydrate; can convert to the heptahydrate form under high humidity. nih.govgoogle.comnih.gov |
| Amorphous Form | Lacks a long-range ordered crystal structure; can remain stable under high humidity. nih.govnih.gov |
| Polymorphs of Pemetrexed Diacid | Intermediate forms used in the synthesis of high-purity amorphous pemetrexed disodium. nih.govnih.gov |
Stereochemical Aspects and Chiral Purity
Pemetrexed possesses a single chiral center in its glutamic acid moiety, leading to two possible stereoisomers: the (S)-enantiomer (L-Pemetrexed) and the (R)-enantiomer (D-Pemetrexed). europa.eu The pharmacologically active form of the drug is the (S)-isomer. europa.eu The (R)-isomer, or D-Pemetrexed, is considered an enantiomeric impurity. europa.eunih.gov Therefore, controlling the stereochemical purity of the final active pharmaceutical ingredient is a critical aspect of the manufacturing process.
Enantiomeric Purity Assessment in Pemetrexed Synthesis
The control and quantification of the D-Pemetrexed impurity are essential to ensure the safety and efficacy of the drug product. Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have stringent requirements for the control of impurities. researchgate.net For drug substances with a daily dose of less than 2 g, impurities present at levels above 0.10% typically need to be identified and qualified. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for assessing the enantiomeric purity of pemetrexed. europa.euresearchgate.net Various chiral HPLC methods have been developed to separate and quantify the L- and D-enantiomers. These methods often utilize chiral stationary phases (CSPs), such as those based on amylose (B160209) or macrocyclic glycopeptide antibiotics. researchgate.net
One such method employs an amylose-based CSP with a mobile phase consisting of hexane, ethanol, and trifluoroacetic acid, achieving a resolution of over 2.0 between the enantiomers in a relatively short run time. researchgate.net Another approach uses a CHIRALPAK AD-H column with a mobile phase of 5% water in ethanol, where the L-pemetrexed has a retention time of about 6.8 minutes and the D-pemetrexed appears at a relative retention time of approximately 1.4. google.com The development of these methods is crucial for routine quality control in the production of pemetrexed. europa.eu The limit of detection for the D-enantiomer can be as low as 0.12% of the total drug amount. researchgate.net
The formation of the D-enantiomer impurity can occur due to trace amounts of D-glutamic acid in the starting materials or through racemization during the synthesis, particularly during the hydrolysis of ester intermediates under alkaline conditions at elevated temperatures. nih.gov Process controls, such as maintaining reaction temperatures below 20°C during certain steps, have been shown to minimize the formation of this chiral impurity. google.com
Table 2: Chiral HPLC Methods for Pemetrexed Enantiomeric Purity
| Column Type | Mobile Phase | Detection | Key Finding |
|---|---|---|---|
| Amylose-based CSP | Hexane, Ethanol, Trifluoroacetic acid | Not Specified | Resolution between enantiomers > 2.0. researchgate.net |
| CHIRALPAK AD-H | 5% Water in Ethanol | UV at 230 nm | RRT of D-pemetrexed is ~1.4 relative to L-pemetrexed. google.com |
| Eremomycin-based CSP | MeOH:ACN:NH4H2PO4 (50mM, pH=2.5) | Not Specified | LOD for D-enantiomer was 0.12% of total drug. researchgate.net |
| Chirobiotic T | MeOH + 0.2% CH3COOH + 0.1% Triethylamine | UV at 225 nm | Retention time for L-isomer: 5.4 min; D-isomer: 8.3 min. google.com |
Research on D-Pemetrexed Hydrate as an Impurity Standard
D-Pemetrexed, also referred to as the enantiomeric impurity or Impurity E in the European Pharmacopoeia, is the (R)-isomer of pemetrexed. nih.gov As a known process-related impurity, the availability of a high-purity this compound standard is essential for the accurate validation of analytical methods used for quality control. nih.govbiosynth.com This reference standard allows for the precise identification and quantification of the D-enantiomer in batches of the active pharmaceutical ingredient. nih.gov
The synthesis of D-Pemetrexed is carried out for research and reference purposes. It follows a synthetic route analogous to that of L-Pemetrexed, but starts with diethyl D-glutamate instead of the L-enantiomer. nih.gov The resulting D-Pemetrexed is characterized to confirm its structure and purity, showing identical NMR and mass spectra to L-Pemetrexed, as expected for enantiomers. nih.gov
The this compound is commercially available as a high-purity, pharmacopoeia-grade impurity standard. biosynth.com Its use is critical for developing and validating stability-indicating HPLC methods that can separate the D-isomer from the main L-isomer and other potential process-related impurities. jddtonline.info Having a well-characterized standard of this compound helps ensure that manufacturing processes for pemetrexed consistently produce a final product that meets the stringent purity requirements set by regulatory authorities. nih.govgoogle.comgoogle.com
Molecular and Cellular Pharmacology of Pemetrexed
Enzymatic Inhibition Profile and Kinetics
Pemetrexed (B1662193), particularly in its polyglutamated forms, is a potent inhibitor of several enzymes that require tetrahydrofolate (THF) cofactors for the synthesis of purines and thymidine (B127349). cancernetwork.com
Pemetrexed is a potent inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine. oncotarget.complos.org Inhibition of TS leads to a deficiency in thymidylate, which is essential for DNA synthesis. oncotarget.comnih.gov The polyglutamated forms of pemetrexed are particularly potent inhibitors of TS. europa.euaacrjournals.org For instance, the pentaglutamate form of pemetrexed is approximately 100 times more potent as a TS inhibitor than the monoglutamate form. aacrjournals.org The inhibition of TS by pemetrexed is considered its primary mechanism of action. aacrjournals.org Studies have shown that effective TS inhibition by pemetrexed leads to an upregulation of the thymidine salvage pathway. plos.org
Pemetrexed also inhibits dihydrofolate reductase (DHFR), although this is generally considered a secondary target compared to TS. aacrjournals.orgcancercareontario.ca DHFR is responsible for converting dihydrofolate (DHF) back to tetrahydrofolate (THF), which is essential for the synthesis of purine (B94841) and pyrimidine (B1678525) precursors. scirp.org While methotrexate (B535133) is a potent inhibitor of DHFR in its monoglutamate form, pemetrexed's inhibitory effect on DHFR becomes more significant after it is converted to its polyglutamated forms within the cell. aacrjournals.org However, the primary inhibition of TS by pemetrexed reduces the production of DHF, making the inhibition of DHFR somewhat redundant. aacrjournals.org
Glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) is another key enzyme in the purine biosynthesis pathway that is inhibited by pemetrexed. cancercareontario.cascirp.org Similar to TS, the polyglutamated forms of pemetrexed are more potent inhibitors of GARFT. europa.euaacrjournals.org The inhibition of GARFT by pemetrexed is about 50 times less potent than its inhibition of TS. aacrjournals.org Therefore, GARFT is considered a secondary target, and its inhibition becomes more relevant when TS expression is high or mutated, diminishing the effect of pemetrexed on its primary target. aacrjournals.org
The inhibitory potency of pemetrexed and its polyglutamated derivatives against its target enzymes has been quantified using cell-free systems, providing inhibition constants (K_i values). These values highlight the high affinity of pemetrexed for its primary targets.
Interactive Table: Inhibition Constants (K_i) of Pemetrexed
| Enzyme | Pemetrexed Form | K_i Value (nM) |
| Thymidylate Synthase (TS) | Monoglutamate | 109 rndsystems.comncats.io |
| Pentaglutamate | 1.3 scirp.org | |
| Dihydrofolate Reductase (DHFR) | Monoglutamate | 7 rndsystems.comncats.io |
| Pentaglutamate | 7.2 scirp.org | |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Monoglutamate | 9300 ncats.io |
| Pentaglutamate | 65 scirp.org |
Note: The K_i values can vary depending on the experimental conditions and the source of the enzyme.
Cellular Uptake and Transport Mechanisms
The entry of pemetrexed into cells is a critical step for its therapeutic activity and is primarily mediated by specific transport systems. pfizermedicalinformation.comdrugbank.com
The reduced folate carrier (RFC), also known as SLC19A1, is a major transport system for folates and antifolates like pemetrexed in mammalian cells. aacrjournals.orgttuhsc.edunih.gov It functions as a carrier-mediated anion exchanger, facilitating the transport of its substrates across the cell membrane. aacrjournals.org The RFC has a higher affinity for pemetrexed compared to methotrexate, with a transport affinity (K_t) for pemetrexed being about two-fold higher. aacrjournals.org Specifically, the K_t for methotrexate influx via RFC is in the range of 2 to 5 µmol/L in human and murine tumor cell lines. aacrjournals.org The RFC is ubiquitously expressed in normal and malignant tissues. ttuhsc.edunih.gov
Membrane Folate Binding Protein Transport Systems
Pemetrexed enters cells using membrane carriers, including membrane folate binding protein transport systems. ncats.iopfizermedicalinformation.com These transport systems, along with the reduced folate carrier, facilitate the uptake of the drug into the cellular environment. fda.goveuropa.eueuropa.eu Folate receptors, specifically FR-α and FR-β, are high-affinity binding proteins attached to cell membranes that mediate transport through an endocytotic process. aacrjournals.org Pemetrexed has a high affinity for these folate transporters. nih.gov The process of utilizing these binding proteins allows pemetrexed to be effectively internalized by cells, which is a critical step for its subsequent metabolic activation and therapeutic action. researchgate.net
Proton-Coupled Folate Receptor (PCFT) Involvement
The proton-coupled folate transporter (PCFT), also known as SLC46A1, plays a significant role in the cellular uptake of pemetrexed. nih.govnih.gov This transporter is particularly effective in the acidic microenvironment often found in solid tumors, as its optimal transport activity occurs at a pH of 5.5. nih.gov Research has highlighted that PCFT is a primary transporter for pemetrexed, demonstrating a high affinity for the drug. nih.govresearchgate.netnih.gov
The importance of PCFT in pemetrexed's efficacy is underscored by studies showing that the transporter's expression levels can influence treatment outcomes. nih.govresearchgate.net For instance, in mesothelioma cells, lower levels of PCFT expression, potentially silenced by promoter hypermethylation, have been associated with increased resistance to pemetrexed. nih.gov Conversely, the presence of PCFT can sustain pemetrexed activity even when other transport systems, like the reduced folate carrier (RFC), are impaired. nih.govresearchgate.net This redundancy in transport mechanisms makes it less likely for tumor cells to develop resistance to pemetrexed due to transport deficiencies. researchgate.netnih.gov
Table 1: Pemetrexed Transport Affinity in Different Systems
| Transporter System | Cell/System Type | pH | Affinity (Km or Kt) |
| Proton-Coupled Folate Transporter (PCFT) | Xenopus laevis oocytes | 5.5 | 0.2 – 0.8 µM |
| Proton-Coupled Folate Transporter (PCFT) | HepG2 cells | 5.5 | 0.2 – 0.8 µM |
| Low-pH folate transporter | HeLa cells | 5.5 | ~50 nmol/L |
| Reduced Folate Carrier (RFC) | Murine/Human tumor cells | 7.4 | 2-5 µmol/L (for methotrexate, pemetrexed affinity is 2-fold higher) |
Data sourced from multiple studies to illustrate the high affinity of pemetrexed for PCFT, especially at acidic pH. aacrjournals.orgnih.gov
Role of Organic Anion Transporters (OAT3) in Cellular Flux
Organic anion transporters (OATs), part of the SLC22 family of solute carriers, are crucial for the transport of a wide array of organic anions, including drugs like pemetrexed. physiology.orgmdpi.com Specifically, OAT3 (SLC22A8), located in the basolateral membrane of renal proximal tubule cells, plays a significant role in the renal elimination of pemetrexed. physiology.orgnih.gov
Studies have demonstrated that pemetrexed is a superior substrate for human OAT3 (hOAT3) compared to methotrexate. researchgate.net The transport of pemetrexed by hOAT3 is a saturable process with a high affinity. researchgate.net The intrinsic transport activity of pemetrexed by hOAT3 is substantially higher than that of methotrexate, indicating more efficient transport. researchgate.net This efficient transport by OAT3 is a key factor in the drug's clearance from the body. nih.gov The expression level of OAT3 mRNA in the kidney is notably high, suggesting its prominent role in the uptake of substrates from the blood into renal cells. physiology.orgnih.gov
Table 2: Kinetic Parameters of Pemetrexed Transport by hOAT3
| Compound | Apparent Km (µM) | Vmax (pmol/mg protein/min) | Intrinsic Activity (Vmax/Km) (µl/min/mg protein) |
| Pemetrexed | 28.2 | 136 | 4.82 |
| Methotrexate | 76.6 | 32 | 0.42 |
This table presents a comparison of the transport kinetics of pemetrexed and methotrexate by the human organic anion transporter 3 (hOAT3), highlighting pemetrexed's higher affinity and transport capacity. researchgate.net
Intracellular Metabolism and Polyglutamation
Folylpolyglutamate Synthetase (FPGS) Activity and Kinetics
Once inside the cell, pemetrexed is rapidly and efficiently converted into polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). fda.goveuropa.eueuropa.eu This process, known as polyglutamylation, is a time- and concentration-dependent reaction that occurs in both tumor cells and, to a lesser degree, in normal tissues. ncats.iofda.gov Pemetrexed is an excellent substrate for FPGS. aacrjournals.org
The addition of multiple glutamate (B1630785) residues to pemetrexed significantly enhances its inhibitory potency against its target enzymes. nih.gov For example, the pentaglutamate form of pemetrexed is approximately 100-fold more potent as an inhibitor of thymidylate synthase (TS) than its monoglutamate form. nih.gov The kinetics of FPGS are crucial, and polymorphisms in the FPGS gene may affect the metabolism and activity of antifolates like pemetrexed. aacrjournals.org The activity of FPGS is a key determinant of pemetrexed's efficacy, and loss of FPGS activity is a known mechanism of resistance to the drug. nih.gov
Table 3: Inhibitory Constants (Ki) of Pemetrexed and its Polyglutamated Form
| Enzyme Target | Pemetrexed (monoglutamate) Ki | Pemetrexed Pentaglutamate Ki |
| Thymidylate Synthase (TS) | 109 nM | 1.3 nM |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 9.3 µM | 65 nM |
| Dihydrofolate Reductase (DHFR) | 7.0 nM | Not specified |
This table shows the increased inhibitory potency of pemetrexed after it is converted to its pentaglutamate form by FPGS. ncats.ionih.gov
Retention of Polyglutamated Metabolites within Cells
The polyglutamated forms of pemetrexed are retained within cells for extended periods. ncats.iofda.gov This prolonged intracellular retention is a significant pharmacological advantage, leading to sustained inhibition of target enzymes and prolonged drug action in malignant cells. fda.goveuropa.eunih.gov The accumulation of these active metabolites is more pronounced in tumor cells compared to normal tissues. researchgate.net
This enhanced retention is due to the larger size and negative charge of the polyglutamated molecules, which makes them less likely to be transported out of the cell. scholaris.ca The steady-state accumulation of pemetrexed polyglutamates is dependent on the balance between their synthesis by FPGS and their breakdown. researchgate.net
Role of γ-Glutamyl Hydrolase (GGH) in Drug Elimination
The process of polyglutamation is counteracted by the enzyme γ-glutamyl hydrolase (GGH), a lysosomal enzyme that removes the glutamate residues from polyglutamated compounds. nih.govresearchgate.net This hydrolysis converts the active, retained polyglutamates back into the monoglutamate form, which can then be eliminated from the cell. scholaris.canih.gov
Impact on Nucleotide and DNA Synthesis Pathways
Pemetrexed (as D-Pemetrexed Hydrate) exerts its antineoplastic effects by functioning as a multitargeted antifolate, which critically disrupts the de novo biosynthesis of both purine and pyrimidine nucleotides, the essential precursors for DNA and RNA synthesis. scirp.orgresearchgate.netscispace.com Its mechanism of action is centered on the inhibition of several key folate-dependent enzymes. aacrjournals.org Upon cellular entry, pemetrexed is rapidly and efficiently converted into active polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). Current time information in IN.nih.gov This polyglutamation is a crucial step, as these derivatives are retained within the cell for longer periods and are significantly more potent inhibitors of their target enzymes compared to the monoglutamate form of pemetrexed. nih.govcuni.cznih.gov
The primary target of pemetrexed polyglutamates is thymidylate synthase (TS). nih.govsemanticscholar.org TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in the synthesis of deoxythymidine triphosphate (dTTP). nih.govresearchgate.net By inhibiting TS, pemetrexed causes a severe depletion of the intracellular dTTP pool, which is indispensable for DNA synthesis and repair. researchgate.netnih.govoup.com Concurrently, this blockade leads to an accumulation of dUMP. nih.govnih.gov The resulting imbalance, characterized by high dUMP/dUTP levels and low dTTP levels, leads to the misincorporation of uracil (B121893) into DNA, subsequent DNA strand breakage, and ultimately, cell death. researchgate.netnih.gov
In addition to its potent effect on pyrimidine synthesis, pemetrexed also disrupts the de novo purine synthesis pathway by inhibiting glycinamide ribonucleotide formyltransferase (GARFT) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICART). scirp.orgresearchgate.netcuni.cz The inhibition of GARFT and AICART blocks two crucial steps in the formation of the purine ring, leading to a depletion of precursor purine nucleotides necessary for both DNA and RNA synthesis. aacrjournals.orgcuni.cz
A significant consequence of AICART inhibition is the intracellular accumulation of its substrate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP). aacrjournals.orgmedchemexpress.comnih.gov Research has shown that ZMP levels can increase from under 1 µmol/L in untreated cells to as high as 1 to 12 mmol/L in various carcinoma cell lines following pemetrexed treatment. aacrjournals.org ZMP is an analog of adenosine (B11128) monophosphate (AMP) and its accumulation leads to the indirect activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govmdpi.commdpi.com The activation of AMPK can, in turn, inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, which controls cell growth and proliferation. nih.gov This disruption of purine synthesis and the subsequent activation of the AMPK pathway represent a key secondary mechanism of pemetrexed's cytotoxic action, especially when the primary target, TS, is overexpressed. medchemexpress.comnih.gov
The inhibitory potency of pemetrexed is greatly enhanced by its conversion to polyglutamate forms, as demonstrated by their respective inhibition constants (Ki).
| Compound | Thymidylate Synthase (TS) | Dihydrofolate Reductase (DHFR) | Glycinamide Ribonucleotide Formyltransferase (GARFT) | Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) |
|---|---|---|---|---|
| Pemetrexed (Monoglutamate) | 109 | 7.0 | 9,300 | 3,600 |
| Pemetrexed (Pentaglutamate) | 1.3 | 7.2 | 65 | 265 |
Research findings have quantified the direct impact of pemetrexed on nucleotide pools in various cancer cell lines, illustrating the biochemical consequences of enzyme inhibition.
| Cell Line | Treatment | dUMP | dTMP | dTTP |
|---|---|---|---|---|
| MSTO-211H (Parental) | Control (PBS) | Not Detected | Not Detected | ~2.5 |
| Pemetrexed (1 µM, 6h) | ~10 | Not Detected | ~0.5 | |
| MSTO-211H_R (Resistant) | Control (PBS) | Not Detected | ~0.2 | ~2.5 |
| Pemetrexed (1 µM, 6h) | Not Detected | ~0.4 | ~2.5 | |
| A549 | Control (Vehicle) | Not Detected | Not Detected | 19 |
| Pemetrexed (2.5 µM, 4h) | Accumulated | Depleted | <1 |
The expression level of TS is a critical determinant of cellular sensitivity to pemetrexed. Numerous studies have established an inverse correlation between TS expression and the efficacy of pemetrexed, with higher TS levels conferring resistance.
| Cell Line Panel | Correlation Metric | Value | P-value |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) Cell Lines (n=11) | Pearson Correlation (r) | 0.624 | <0.005 |
| NSCLC Cell Lines | Positive Correlation | - | - |
| Lung Cancer Cell Lines | Positive Correlation | - | - |
Preclinical Investigations and Mechanistic Efficacy Studies
In Vitro Cell Line Studies
The cytotoxic effects of D-Pemetrexed have been quantified in various cancer cell lines through growth inhibition assays, with the half-maximal inhibitory concentration (IC50) being a key metric. In studies on gastric cancer cell lines, D-Pemetrexed demonstrated potent cytotoxicity, with IC50 values ranging from 17 nM to over 50 µM. nih.gov Notably, rapidly dividing cell lines were the most sensitive. nih.gov For instance, the SNU-601 gastric cancer cell line exhibited an IC50 of 17 nM. nih.gov In other cancer types, D-Pemetrexed also showed significant growth-inhibitory activity, with IC50 values of 25 nM in CCRF-CEM leukemia cells, 34 nM in GC3/C1 colon carcinoma cells, and 220 nM in HCT-8 ileocecal carcinoma cells. selleckchem.com
In non-small-cell lung cancer (NSCLC) A549 cells, the IC50 of D-Pemetrexed was determined to be 4.653 µM after 24 hours of treatment and 1.861 µM after 48 hours. nih.gov Furthermore, in breast cancer cell lines, the IC50 of D-Pemetrexed was 0.167 µg/mL in MCF-7 cells and 0.37 µg/mL in MCF-7+ABCC5 cells, which overexpress a drug resistance protein. dovepress.com
Table 1: IC50 Values of D-Pemetrexed in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Citation |
|---|---|---|---|
| SNU-601 | Gastric Cancer | 17 nM | nih.gov |
| SNU-16 | Gastric Cancer | 17-36 nM | nih.gov |
| SNU-1 | Gastric Cancer | 17-36 nM | nih.gov |
| SNU-484 | Gastric Cancer | >36 nM | nih.gov |
| SNU-638 | Gastric Cancer | >36 nM | nih.gov |
| SNU-668 | Gastric Cancer | >36 nM | nih.gov |
| SNU-5 | Gastric Cancer | 10.7 µM | nih.gov |
| SNU-620 | Gastric Cancer | >50 µM | nih.gov |
| CCRF-CEM | Leukemia | 25 nM | selleckchem.com |
| GC3/C1 | Colon Carcinoma | 34 nM | selleckchem.com |
| HCT-8 | Ileocecal Carcinoma | 220 nM | selleckchem.com |
| A549 | Non-Small-Cell Lung Cancer | 4.653 µM (24h), 1.861 µM (48h) | nih.gov |
| MCF-7 | Breast Cancer | 0.167 µg/mL | dovepress.com |
| MCF-7+ABCC5 | Breast Cancer (drug-resistant) | 0.37 µg/mL | dovepress.com |
D-Pemetrexed has been shown to induce cell cycle arrest and apoptosis in various cancer cell models. In non-small-cell lung cancer (NSCLC) PC9 cells, which harbor an EGFR exon 19 deletion, D-Pemetrexed induced a dose-dependent G1 phase arrest and apoptosis. nih.govresearchgate.net This was accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the release of cytochrome c. nih.govresearchgate.net Furthermore, the expression of proteins involved in the extrinsic apoptosis pathway, such as Fas/FasL and DR4/TRAIL, was increased, resulting in the activation of caspase-8, caspase-9, and caspase-3. nih.govresearchgate.net
In the A549 NSCLC cell line, D-Pemetrexed was also found to induce G1 phase arrest and apoptosis. waocp.org Studies have indicated that D-Pemetrexed can trigger both intrinsic and extrinsic apoptotic pathways. waocp.org In another study on A549 cells, D-Pemetrexed was shown to induce S-phase arrest and apoptosis. nih.gov This effect was linked to the sustained activation and nuclear accumulation of the protein kinase Akt. nih.gov Mechanistically, D-Pemetrexed can promote DNA damage, which in turn leads to cell cycle arrest and apoptosis. frontiersin.org
D-Pemetrexed has been found to modulate several key cellular signaling pathways involved in cancer cell proliferation and survival. In non-small-cell lung cancer (NSCLC) cell lines, D-Pemetrexed was shown to increase the phosphorylation of mTOR, P70S6K, and STAT3 proteins. nih.gov The activation of these pathways was linked to the upregulation of PD-L1 expression on cancer cells. nih.gov The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is another critical signaling cascade affected by D-Pemetrexed. In A549 NSCLC cells, D-Pemetrexed was observed to inhibit cell growth and induce cell cycle arrest by inhibiting the Akt pathway. waocp.org Conversely, another study in A549 cells reported that D-Pemetrexed induced a sustained activation of Akt, which was associated with S-phase arrest and apoptosis. nih.gov This suggests that the role of the PI3K/Akt pathway in the response to D-Pemetrexed may be context-dependent.
The combination of D-Pemetrexed with other chemotherapy drugs has been investigated to explore potential synergistic effects. In vitro studies with the MSTO-211H mesothelioma cell line demonstrated synergistic effects when D-Pemetrexed was combined with cisplatin (B142131). drugbank.comfda.gov The schedule of administration appears to be a critical factor for the outcome of the combination therapy. researchgate.net
Research in human carcinoma cell lines, including lung cancer (A549), breast cancer (MCF7), and ovarian cancer (PA1), revealed that the sequence of drug administration influenced the cytotoxic effect. researchgate.net Simultaneous exposure to D-Pemetrexed and cisplatin resulted in antagonistic effects in A549, MCF7, and PA1 cells, while an additive effect was observed in colon cancer WiDr cells. researchgate.net However, sequential administration of D-Pemetrexed for 24 hours followed by cisplatin for 24 hours produced synergistic effects in MCF7 cells and additive/synergistic effects in A549 and PA1 cells. researchgate.net These findings are supported by cell cycle analysis in MCF7 and PA1 cells. researchgate.net
D-Pemetrexed has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, contributing to its cytotoxic effects. In non-small-cell lung cancer (NSCLC) PC9 cells, D-Pemetrexed-induced apoptosis was associated with an increase in ROS levels and a decrease in mitochondrial membrane potential. nih.govresearchgate.net Similarly, in A549 NSCLC cells, D-Pemetrexed treatment led to a significant increase in ROS production. nih.gov Specifically, after 48 hours of treatment, ROS production was 3.366-fold higher than in control cells. nih.gov
The induction of ROS by D-Pemetrexed is linked to its mechanism of inhibiting thymidylate synthase (TS). nih.govnih.gov By suppressing TS-mediated thymidylate biosynthesis, D-Pemetrexed leads to elevated intracellular ROS levels and subsequent DNA damage. nih.govnih.gov Studies in mesothelioma cells have also shown that both D-Pemetrexed and cisplatin can induce ROS generation, which in turn can activate cell survival signaling pathways. frontiersin.org
D-Pemetrexed has been demonstrated to modulate the expression of key proteins involved in tumor suppression and immune regulation. In non-small-cell lung cancer (NSCLC) cell lines, D-Pemetrexed treatment was found to increase the expression of Programmed Death-Ligand 1 (PD-L1). nih.govresearchgate.netmdpi.com This upregulation of PD-L1 was observed at both the mRNA and protein levels and was mediated by the activation of the mTOR/P70S6K and STAT3 signaling pathways. nih.govresearchgate.net The increased PD-L1 expression on the cell membrane was shown to enhance T cell-mediated cytotoxicity when combined with an anti-PD-L1 antibody. nih.gov
The tumor suppressor protein p53 is also implicated in the cellular response to D-Pemetrexed. Some studies suggest that the regulation of PD-L1 by certain agents can be indirectly controlled by inducing an increase in p53 protein levels. mdpi.com However, the direct and specific effects of D-Pemetrexed on p53 expression require further detailed investigation within the context of different cancer types.
In Vivo Animal Model Studies
D-Pemetrexed Hydrate (B1144303), often referred to as pemetrexed (B1662193), has demonstrated significant tumor growth inhibition in various preclinical xenograft models. These studies, which involve implanting human tumor cells into immunodeficient mice, are crucial for evaluating the in vivo efficacy of new anticancer agents.
In a study involving a human H460 non-small cell lung carcinoma xenograft model, pemetrexed produced a duration-dependent tumor growth delay. selleckchem.com Similarly, it has shown good activity in preclinical models with human tumor cells and xenografts of colon and breast cancer. nih.gov The compound's efficacy has also been observed in models of EMT-6 mammary carcinoma and HCT 116 colon carcinoma. selleckchem.com
Research on chordoma, a rare type of bone cancer, has also shown promising results. In a preclinical mouse xenograft model of human chordoma, pemetrexed inhibited tumor growth. researchgate.netnih.gov Specifically, in the U-CH1 chordoma xenograft model, pemetrexed demonstrated a notable effect on tumor volume compared to controls. nih.gov
Furthermore, in an A549 xenograft mouse model, orally administered pemetrexed exhibited a dose-dependent tumor inhibitory effect. medkoo.com Studies on mesothelioma cell lines, such as MSTO-211H and NCI-H2052, have also shown that pemetrexed inhibits their growth in vitro, with synergistic effects observed when combined with cisplatin in the MSTO-211H model. aacrjournals.orgdrugbank.com This preclinical evidence provided a strong rationale for clinical trials combining these two drugs for mesothelioma treatment. aacrjournals.org
Liposomal formulations of pemetrexed have been developed to enhance its therapeutic effects, particularly against multidrug-resistant cancers. In mice bearing MCF-7+ABCC5 breast cancer xenografts, liposomal pemetrexed treatment resulted in significantly greater anti-tumor effects compared to free pemetrexed. dovepress.com
Below is a table summarizing the tumor growth inhibition results in various xenograft models.
| Xenograft Model | Cancer Type | Key Findings | Reference |
| H460 | Non-small cell lung carcinoma | Duration-dependent tumor growth delay | selleckchem.com |
| HCT 116 | Colon carcinoma | Tumor growth inhibition | selleckchem.com |
| EMT-6 | Mammary carcinoma | Tumor growth inhibition | selleckchem.com |
| U-CH1 | Chordoma | Inhibition of tumor growth | nih.gov |
| A549 | Non-small cell lung carcinoma | Dose-dependent tumor inhibitory effect | medkoo.com |
| MSTO-211H | Mesothelioma | In vitro growth inhibition, synergistic with cisplatin | aacrjournals.orgdrugbank.com |
| MCF-7+ABCC5 | Breast cancer (multidrug-resistant) | Superior antitumor activity of liposomal pemetrexed | dovepress.com |
Pharmacodynamic studies in animal models are essential to understand how D-Pemetrexed Hydrate affects the body and its target enzymes within the tumor microenvironment. Pemetrexed is a multi-targeted antifolate that primarily inhibits three key enzymes involved in the de novo biosynthesis of purine (B94841) and thymidine (B127349) nucleotides: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). drugbank.comeuropa.eueuropa.euresearchgate.net
Once inside a cell, pemetrexed is converted into its active polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). drugbank.comcancernetwork.com These polyglutamated metabolites are more potent inhibitors of TS and GARFT and have a longer intracellular half-life, leading to prolonged drug action in malignant cells. drugbank.comeuropa.eu The inhibition of these enzymes disrupts folate-dependent metabolic processes that are essential for cell replication. drugbank.comfda.gov
The inhibitory constants (Ki) for the pentaglutamate form of pemetrexed highlight its potency against these enzymes, with values of 1.3 nM for TS, 7.2 nM for DHFR, and 65 nM for GARFT. medkoo.com This indicates that TS is the primary target of the drug. nih.gov
In animal models, the systemic exposure to pemetrexed has been correlated with the depth of the absolute neutrophil counts (ANC) nadir, a measure of myelosuppression. drugbank.com This pharmacodynamic relationship underscores the importance of monitoring hematologic parameters during treatment.
A study investigating the combination of pemetrexed with sirolimus in H157 non-small cell lung cancer xenografts showed that the combination led to greater tumor growth inhibition than either agent alone, suggesting a beneficial pharmacodynamic interaction. clinicaltrials.gov
The table below details the key enzymes inhibited by this compound and their respective inhibition constants.
| Enzyme Target | Function | Ki Value (Pentaglutamate form) | Reference |
| Thymidylate Synthase (TS) | De novo biosynthesis of thymidine nucleotides | 1.3 nM | medkoo.com |
| Dihydrofolate Reductase (DHFR) | Folate metabolism | 7.2 nM | medkoo.com |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | De novo biosynthesis of purine nucleotides | 65 nM | medkoo.com |
Recent preclinical research has explored the potential of this compound in non-oncological conditions, particularly inflammatory diseases like psoriasis. Psoriasis is a chronic autoimmune skin disorder characterized by hyperproliferation of keratinocytes and inflammation. patsnap.comnih.gov
In an imiquimod-induced psoriasis mouse model, a transdermal patch containing pemetrexed disodium (B8443419) was investigated for its antipsoriatic potential. patsnap.comnih.gov The study found that mice treated with the pemetrexed-loaded patches showed significant, dose-dependent reductions in the severity of psoriasis. nih.gov This was evidenced by improvements in the Psoriasis Area and Severity Index (PASI) scores and histopathological analysis. patsnap.comnih.gov
The therapeutic effect was associated with the suppression of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). patsnap.comnih.gov The highest concentration of the pemetrexed patch demonstrated therapeutic effects comparable to the standard treatment. nih.gov Another study using an imiquimod-induced psoriatic-like plaque model in mice also showed that a topical formulation of pemetrexed led to a significant reduction in inflammatory markers such as TNF-α, NF-κB, IL-23, and IL-17. google.com
These findings suggest that transdermal delivery of pemetrexed could be a promising approach for the targeted therapy of psoriasis by enhancing localized drug bioavailability and minimizing systemic side effects. patsnap.comnih.gov
The table below summarizes the findings of exploratory studies of this compound in a psoriasis animal model.
| Animal Model | Condition | Key Findings | Reference |
| Imiquimod-induced mouse model | Psoriasis | Dose-dependent reduction in psoriasis severity, suppression of inflammatory cytokines (TNF-α, IL-6) | patsnap.comnih.gov |
| Imiquimod-induced psoriatic-like plaque model | Psoriasis | Significant reduction in inflammatory markers (TNF-α, NF-κB, IL-23, IL-17) | google.com |
Mechanisms of Acquired and Intrinsic Drug Resistance to Pemetrexed
Target Enzyme Alterations
Pemetrexed (B1662193) exerts its cytotoxic effects by inhibiting several key enzymes in the folate pathway, primarily thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). drugbank.comcancernetwork.com Alterations in these target enzymes, particularly TS, are a primary mechanism of resistance. nih.gov
Thymidylate synthase is a critical enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov Increased expression of TS is a well-documented mechanism of resistance to pemetrexed. researchgate.netresearchgate.net Elevated levels of TS can surmount the inhibitory effects of the drug, allowing for continued DNA synthesis and cell proliferation. nih.gov
Research has consistently shown that cancer cell lines with acquired resistance to pemetrexed exhibit significantly higher levels of TS mRNA and protein compared to their sensitive parental counterparts. nih.govfrontiersin.orgscirp.org For instance, in non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma (MPM) cell lines, the development of pemetrexed resistance is strongly correlated with TS overexpression. nih.govscirp.orgnih.gov This overexpression can be a result of gene amplification, where the number of copies of the TYMS gene is increased, leading to higher protein production. nih.gov Studies have demonstrated that forced overexpression of TS in sensitive NSCLC cells is sufficient to confer resistance to pemetrexed, both in vitro and in xenograft models. nih.gov Conversely, silencing the TYMS gene in resistant cells can partially restore sensitivity to the drug. scirp.org
The clinical relevance of this mechanism is supported by findings that high TS expression in tumor tissues from patients with NSCLC and MPM is associated with a poorer response to pemetrexed-based chemotherapy. nih.govtandfonline.com
| Research Finding | Cell Line/Model | Impact on Pemetrexed Sensitivity | Reference |
| Stable overexpression of TS | NSCLC cell lines | Markedly reduced sensitivity, attenuated DNA synthesis inhibition and apoptosis | nih.gov |
| Acquired resistance | Malignant Pleural Mesothelioma (MPM) cell lines | Higher TYMS expression in resistant lines; knockdown of TYMS reduced resistance | frontiersin.orgnih.gov |
| Gene amplification | Lung cancer sublines | Higher copy numbers of TS in pemetrexed-resistant sublines | nih.gov |
| High TS expression in tumors | NSCLC patients | Inverse correlation between TS expression and tumor response | nih.gov |
While less common than overexpression, mutations within the TYMS gene or other target enzymes like DHFR and GARFT can also contribute to pemetrexed resistance. cuni.cz These mutations can alter the enzyme's structure, reducing the binding affinity of pemetrexed and its polyglutamated forms, thereby diminishing its inhibitory effect. cuni.cz In melanoma cell lines, for example, resistance to pemetrexed has been associated with a strong downregulation of AICART, DHFR, and GARFT, in addition to changes in TS levels. plos.org
Transport System Modifications
The efficacy of pemetrexed is dependent on its entry into and retention within tumor cells. This process is mediated by specific transport proteins. d-nb.info Alterations in these transport systems represent a significant mechanism of drug resistance. researchgate.net
The reduced folate carrier (RFC), encoded by the SLC19A1 gene, is a major transporter responsible for the uptake of pemetrexed into cancer cells. cuni.czacs.org A decrease in the expression or function of RFC can severely limit the intracellular concentration of the drug, leading to resistance. nih.gov
Studies in various cancer cell lines, including murine leukemia and NSCLC, have demonstrated that acquired resistance to pemetrexed is often associated with decreased RFC expression or function. nih.govoncotarget.com For instance, a murine leukemia cell line (L1210) selected for pemetrexed resistance showed a 50% decrease in RFC message and protein levels. nih.gov Similarly, in A549 NSCLC cells, acquired pemetrexed resistance was linked to decreased expression of SLC19A1. oncotarget.com This impaired transport leads to lower intracellular accumulation of pemetrexed, thereby reducing its cytotoxic potential. nih.gov Inactivating mutations within the SLC19A1 gene can also abolish RFC function and contribute to resistance. cuni.cznih.gov
| Cell Line | Mechanism of Resistance | Effect on Pemetrexed Uptake | Reference |
| L1210 Murine Leukemia | Decreased RFC message and protein (50%) | 56% decrease in pemetrexed influx | nih.gov |
| A549 NSCLC | Decreased expression of SLC19A1 | Reduced intracellular drug concentration | oncotarget.com |
| HCT-15 Colon Cancer | Inactivating mutation (G401R) in RFC | ~85% reduction in initial pemetrexed uptake | nih.gov |
Besides RFC, pemetrexed is also transported by the proton-coupled folate transporter (PCFT) and the folate receptor alpha (FRα). acs.orgfrontiersin.org PCFT, encoded by the SLC46A1 gene, is highly effective at transporting pemetrexed, particularly in the acidic microenvironment of solid tumors. nih.govnih.gov Its expression has been linked to pemetrexed sensitivity, and its loss can confer resistance. tandfonline.comnih.gov
Downregulation of PCFT, often through promoter hypermethylation, has been observed in pemetrexed-resistant MPM cells. nih.gov Silencing of PCFT in MPM cells has been shown to increase resistance to pemetrexed. tandfonline.com Conversely, high PCFT expression is associated with better outcomes in MPM patients treated with pemetrexed. tandfonline.comnih.gov
Altered Intracellular Metabolism
Once inside the cell, pemetrexed is converted into more active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). drugbank.com This process is crucial for the drug's retention within the cell and for its potent inhibition of target enzymes. drugbank.com Alterations in this metabolic step are a key mechanism of resistance. researchgate.net
Decreased activity or expression of FPGS results in reduced polyglutamation of pemetrexed. nih.gov This leads to a lower intracellular concentration of the active drug forms and facilitates its efflux from the cell, thereby conferring resistance. nih.gov In a pemetrexed-resistant murine leukemia cell line, a 65% decrease in FPGS message was observed alongside reduced RFC expression, highlighting how multiple mechanisms can act in concert. nih.gov
Folylpolyglutamate Synthetase (FPGS) Mutations or Reduced Activity
Folylpolyglutamate synthetase (FPGS) is a crucial enzyme for the efficacy of pemetrexed. iiarjournals.org It catalyzes the addition of glutamate (B1630785) residues to pemetrexed, a process known as polyglutamylation. nih.goviiarjournals.org This modification traps the drug inside the cell and significantly increases its inhibitory potency against target enzymes like thymidylate synthase (TS). aacrjournals.orgnih.gov
Mutations in the FPGS gene or reduced enzymatic activity can lead to decreased polyglutamylation of pemetrexed. aacrjournals.orgnih.gov This results in lower intracellular concentrations of the active drug form, thereby conferring resistance. nih.gov Studies have shown that downregulation of FPGS expression is a common mechanism of acquired resistance to pemetrexed in various cancer cell lines. nih.govaacrjournals.org For instance, in non-small cell lung cancer (NSCLC) A549 cell lines resistant to pemetrexed, a notable decrease in FPGS expression has been observed. nih.gov Similarly, research on a murine leukemia cell line demonstrated that acquired resistance to pemetrexed was associated with a 65% decrease in FPGS mRNA levels. nih.gov
Genetic polymorphisms in the FPGS gene have also been investigated as potential predictors of pemetrexed response. nih.govcancer-genetics.org For example, a single nucleotide polymorphism (SNP) in the FPGS gene (2572C>T) has been linked to treatment outcomes in NSCLC patients. nih.gov Patients with the 2572C>C genotype showed significantly higher FPGS protein expression and a better response to pemetrexed-based chemotherapy compared to those with the T/T or C/T genotypes. nih.gov
Increased Gamma-Glutamyl Hydrolase (GGH) Activity
Gamma-glutamyl hydrolase (GGH) is an enzyme that counteracts the action of FPGS. amegroups.orgnih.gov It removes the glutamate residues from polyglutamylated pemetrexed, converting it back to its monoglutamate form, which can then be effluxed from the cell. iiarjournals.orgnih.gov Increased GGH activity can therefore lead to a reduction in the intracellular concentration of active pemetrexed and contribute to drug resistance. iiarjournals.orgamegroups.org
Several studies have highlighted the role of GGH in pemetrexed resistance. In advanced breast cancer, high GGH expression was correlated with increased grade 3/4 toxicities, suggesting a role in drug metabolism and effect. aacrjournals.org In non-small cell lung cancer (NSCLC), elevated GGH expression has been associated with chemoresistance in adenocarcinoma subtypes. iiarjournals.org One study found that GGH expression was significantly higher in chemoresistant adenocarcinoma samples compared to chemosensitive ones. iiarjournals.org However, the impact of GGH on pemetrexed sensitivity can be cell-type specific. In docetaxel-resistant A549 cells, which showed increased sensitivity to pemetrexed, GGH levels were found to be decreased. nih.govspandidos-publications.com Interestingly, in this specific cell line, overexpression of GGH did not significantly decrease pemetrexed cytotoxicity, suggesting that other factors, such as low thymidylate synthase (TS) expression, were more dominant in determining sensitivity. nih.govresearchgate.net
Polymorphisms in the GGH gene have also been studied for their potential association with pemetrexed efficacy, although the results have not always been significant. nih.gov
Activation of Alternative Survival Pathways
Cancer cells can develop resistance to chemotherapy by activating signaling pathways that promote cell survival and proliferation, thereby bypassing the drug's cytotoxic effects.
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell growth, survival, and metabolism. researchgate.netmdpi.com Its aberrant activation is a common feature in many cancers and has been strongly implicated in chemoresistance. researchgate.netmdpi.comnih.gov Activation of the PI3K/Akt pathway can promote cell survival by inhibiting apoptosis and can be triggered by various upstream signals. mdpi.comnih.gov
In the context of pemetrexed resistance, studies have shown that the PI3K/Akt pathway can be activated in response to treatment, leading to reduced drug efficacy. For example, in EGFR-mutated non-small cell lung cancer (NSCLC) cells, acquired resistance to pemetrexed was associated with EGFR-independent activation of Akt. oncotarget.com Pemetrexed treatment in sensitive PC-9 cells led to a decrease in phosphorylated Akt levels and subsequent apoptosis. oncotarget.com In contrast, pemetrexed-resistant PC-9 cells exhibited higher levels of Akt activation. oncotarget.com Furthermore, these resistant cells showed reduced sensitivity to a PI3K inhibitor, confirming the role of this pathway in mediating resistance. oncotarget.com The activation of the PI3K/Akt pathway can also regulate the function of ATP-binding cassette (ABC) transporters, which are involved in drug efflux, further contributing to resistance. nih.govfrontiersin.org Recent research has also explored strategies to overcome this resistance mechanism, showing that inhibiting the PI3K/Akt pathway can mitigate pemetrexed resistance in NSCLC cells. nih.govresearchgate.net
Crosstalk between different signaling pathways is a significant factor in the development of drug resistance. In non-small cell lung cancer (NSCLC) with activating mutations in the epidermal growth factor receptor (EGFR), resistance to both pemetrexed and EGFR tyrosine kinase inhibitors (TKIs) can be interconnected. oncotarget.comoncotarget.com
Studies have demonstrated that NSCLC cell lines that acquire resistance to pemetrexed can also develop cross-resistance to EGFR-TKIs like erlotinib. oncotarget.comoncotarget.com This phenomenon is often linked to the activation of alternative survival pathways that are independent of EGFR signaling. For instance, pemetrexed-resistant PC-9 cells, which harbor an EGFR mutation, were found to have enhanced Akt activation that was not effectively suppressed by erlotinib. oncotarget.com This sustained Akt signaling contributes to resistance against both agents. The combination of pemetrexed with EGFR-TKIs has been explored as a strategy to overcome or delay the onset of resistance. amegroups.orgijbs.com Preclinical studies suggest a potential synergy between these two classes of drugs, particularly in EGFR-mutant NSCLC. amegroups.orgijbs.com The sequence of administration may also be crucial for the effectiveness of this combination therapy. ijbs.com
Analytical Methodologies for Pemetrexed Research and Quality Control
Chromatographic Techniques
Chromatography is a cornerstone of pemetrexed (B1662193) analysis, enabling the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its related substances.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pemetrexed and for profiling its impurities. Reversed-phase HPLC (RP-HPLC) methods are particularly common. These methods separate compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.
A typical RP-HPLC method for pemetrexed analysis involves a C8 or C18 column. The mobile phase is often a buffered aqueous solution mixed with an organic modifier like acetonitrile. The pH of the mobile phase is a critical parameter and is carefully controlled to ensure optimal separation. Detection is most commonly performed using a UV detector at a wavelength where pemetrexed and its impurities exhibit strong absorbance, such as 226 nm, 240 nm, or 254 nm. fkb.dkjddtonline.info
Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve a good resolution of all impurities, which may have a wide range of polarities. Forced degradation studies are also performed using HPLC to identify potential degradation products that could form under stress conditions like heat, light, acid, and base hydrolysis, and oxidation. This ensures the stability-indicating nature of the analytical method.
The following table summarizes typical parameters used in RP-HPLC methods for pemetrexed analysis:
| Parameter | Typical Conditions |
| Column | Zorbax SB C8 (4.6 x 150mm, 3.5µm), Inertsil C18 (250 x 4.6mm, 5µm), Hypersil BDS C18 (100 x 4.6mm, 3µm) |
| Mobile Phase | A mixture of a buffer (e.g., 0.17% glacial acetic acid, sodium dihydrogen orthophosphate) and acetonitrile |
| pH | Adjusted to a range of 3.0 to 5.3 |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.5 mL/min to 1.0 mL/min |
| Detection | UV at 226 nm, 240 nm, or 254 nm |
| Column Temperature | 25°C to 35°C |
| Injection Volume | 5 µL to 20 µL |
Gas Chromatography (GC) for Residual Solvents
The manufacturing process of pemetrexed may involve the use of various organic solvents. As these solvents can be toxic, their levels in the final drug product are strictly controlled. Gas Chromatography (GC), particularly with headspace sampling, is the standard method for the determination of residual solvents. google.com
In headspace GC, a sample of the drug substance is placed in a sealed vial and heated. The volatile solvents partition between the sample matrix and the gas phase (headspace). A portion of the headspace is then injected into the GC system. This technique is highly effective for analyzing volatile organic compounds in a non-volatile matrix. shimadzu.com
The GC is typically equipped with a Flame Ionization Detector (FID), which is sensitive to a wide range of organic compounds. For enhanced specificity and sensitivity, a mass spectrometer (MS) can be used as the detector (GC-MS). The choice of the GC column is critical for separating the various solvents that may be present. A column with a stationary phase like Rtx-624 is often used. shimadzu.com The analytical methods are developed and validated according to the guidelines of the International Council for Harmonisation (ICH) Q3C and the United States Pharmacopeia (USP) general chapter <467> on residual solvents. thermofisher.com
Chiral HPLC for D-Isomer Quantification
Pemetrexed has a chiral center, and the desired therapeutic activity resides in the S-enantiomer. The D-enantiomer is considered an impurity and its level must be controlled. Chiral HPLC is the method of choice for separating and quantifying the D-isomer from the S-isomer. europa.eurjptonline.org
These separations are achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. An amylose-based CSP, such as Chiralpak AD-H, is commonly used for this purpose. rjptonline.orgrjptonline.org The mobile phase is typically a non-polar solvent system, such as a mixture of n-hexane, ethanol, and trifluoroacetic acid, and the separation is performed in normal-phase mode. rjptonline.orgresearchgate.net
The resolution between the D- and S-enantiomers is a critical parameter, and the method is validated to ensure a resolution of greater than 2.0. The limit of detection (LOD) and limit of quantification (LOQ) for the D-isomer are established to ensure that even trace amounts can be accurately measured. researchgate.net
The following table summarizes typical parameters for a chiral HPLC method for D-pemetrexed quantification:
| Parameter | Typical Conditions |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane: Ethanol: Isopropyl alcohol: Trifluoroacetic acid (TFA) |
| Elution | Isocratic |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 240 nm |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
Spectroscopic and Spectrometric Methods
Spectroscopic and spectrometric methods are indispensable for the structural elucidation and quantitative analysis of D-pemetrexed hydrate (B1144303).
UV-Vis Spectroscopy for Concentration Determination and Enzyme Assays
UV-Visible (UV-Vis) spectroscopy is a simple and rapid method used for the quantitative determination of pemetrexed in various samples. Pemetrexed exhibits characteristic UV absorbance maxima, which can be used for its quantification. The maximum absorbance is typically observed at around 225 nm or 254 nm. mdpi.comcpu.edu.cn
For concentration determination, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is often used for in vitro drug release studies and to determine the drug loading in nanoparticle formulations. tandfonline.com
UV-Vis spectroscopy is also a valuable tool in enzyme assays. Pemetrexed is an inhibitor of several folate-dependent enzymes, such as thymidylate synthase. The activity of these enzymes can be monitored by following the change in absorbance of a substrate or cofactor at a specific wavelength. The inhibitory effect of pemetrexed can be quantified by measuring the decrease in the rate of the enzymatic reaction in its presence. globalresearchonline.net
NMR Spectroscopy (¹H NMR, ¹³C NMR) for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the structure of pemetrexed and its related impurities, including the D-isomer. europa.eunih.gov
¹H NMR provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts, coupling constants, and signal intensities in the NMR spectra serve as a fingerprint for the molecule, allowing for its unambiguous identification. cpu.edu.cnnih.gov
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are also employed to establish the connectivity between different atoms in the molecule, further confirming its structure. nih.gov The enantiomeric purity can also be assessed by comparing the NMR spectra of the sample with those of the pure enantiomers. nih.gov
Mass Spectrometry (MS) in Combination with Chromatography for Metabolite and Degradant Identification
The coupling of liquid chromatography (LC) with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful and indispensable tool for identifying and characterizing metabolites and degradation products of pemetrexed. researchgate.netnih.gov This technique allows for the separation of complex mixtures followed by the precise mass determination and fragmentation analysis of individual components, enabling structural elucidation. nih.govbaertschiconsulting.com
Forced degradation studies, also known as stress testing, are intentionally conducted to produce potential degradation products that might form under various environmental conditions. nih.govresearchgate.net These studies for pemetrexed have been performed under a range of conditions including acidic, basic, oxidative, thermal, and photolytic stress. researchgate.netnih.govresearchgate.net
Through these studies, several key degradation pathways for pemetrexed have been identified, primarily oxidation and hydrolysis. nih.govbaertschiconsulting.com High-resolution mass spectrometry provides accurate mass measurements of protonated molecular ions, which is the first step in determining the elemental composition of a degradant. baertschiconsulting.com For instance, the major oxidative degradation product has been successfully identified and characterized using tandem mass spectrometry. researchgate.net Further structural confirmation is often achieved by isolating the degradation products using preparative chromatography and analyzing them with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netbaertschiconsulting.com
Some of the identified degradation products include:
Oxidative Dimers baertschiconsulting.commolnar-institute.com
Ring-opened Keto-amine baertschiconsulting.commolnar-institute.com
Ring-opened Keto-formamide baertschiconsulting.commolnar-institute.com
Epoxy hemiaminal baertschiconsulting.commolnar-institute.com
Lactams baertschiconsulting.commolnar-institute.com
Des-glutamate baertschiconsulting.commolnar-institute.com
The ability to separate and identify these closely related compounds is crucial for developing stability-indicating analytical methods, which are essential for quality control. researchgate.netjddtonline.info LC-MS/MS methods are developed to be specific, linear, precise, and accurate for both the parent drug and its impurities. researchgate.netnih.gov
Table 1: Examples of Pemetrexed Degradation Products Identified by LC-MS
| Degradation Product | Formation Condition | Method of Identification |
|---|---|---|
| Oxidative Dimers | Air purging of a solution with sodium bisulfite baertschiconsulting.com | Preparative HPLC, MS, NMR baertschiconsulting.com |
| Ring-opened Keto-amine | Air purging of a solution with sodium bisulfite baertschiconsulting.com | Preparative HPLC, MS, NMR baertschiconsulting.com |
| Ring-opened Keto-formamide | Heating of the 2.5 hydrate form at 70°C baertschiconsulting.com | Preparative HPLC, MS, NMR baertschiconsulting.com |
| Lactams | Generated using a radical initiator baertschiconsulting.com | Preparative HPLC, MS, NMR baertschiconsulting.com |
| Des-glutamate | Hydrolysis baertschiconsulting.com | Comparison to authentic material baertschiconsulting.com |
Thermal and X-ray Diffraction Analysis
Thermal and X-ray diffraction analyses are cornerstone techniques for the solid-state characterization of active pharmaceutical ingredients (APIs) like pemetrexed. mdpi.com These methods provide critical information about polymorphism, hydration states, crystallinity, and thermal stability, which are vital for ensuring consistent quality and performance of the drug substance. mdpi.comgoogleapis.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net This technique is highly effective for identifying and distinguishing between different solid-state forms of pemetrexed, such as polymorphs and hydrates. mdpi.com
DSC profiles of pemetrexed hydrates typically show distinct endothermic events. mdpi.com A broad endotherm observed at lower temperatures (e.g., 30 to 220 °C) is generally associated with the loss of water (desolvation). mdpi.com The shape and temperature range of this event can differ between various hydrate forms, such as the hemipentahydrate (2.5 hydrate) and the heptahydrate. mdpi.com
Following dehydration, other thermal events may occur. For instance, a small endothermic effect around 250 °C without a corresponding weight loss in thermogravimetric analysis (TGA) can indicate substance melting. researchgate.net At higher temperatures, exothermic effects often signal thermal degradation. mdpi.com DSC can also reveal the existence of different polymorphic forms of pemetrexed diacid, a key intermediate, by showing sharp, distinct melting endotherms at different temperatures for each form. mdpi.com For example, two polymorphs of pemetrexed diacid were identified with melting points at 124°C and 135°C, respectively. mdpi.com
Table 2: DSC Events for Different Pemetrexed Forms
| Pemetrexed Form | Key DSC Event | Temperature Range/Point | Interpretation |
|---|---|---|---|
| Pemetrexed Hydrates | Broad Endotherm | 30 - 220 °C mdpi.com | Water evaporation/desolvation mdpi.com |
| Pemetrexed Hydrates | Small Endotherm | ~250 °C researchgate.net | Melting researchgate.net |
| Pemetrexed Hydrates | Exotherm | >260 °C mdpi.com | Degradation mdpi.com |
| Pemetrexed Diacid Form 1 | Sharp Endotherm | 135.28 °C mdpi.com | Melting mdpi.com |
| Pemetrexed Diacid Form 2 | Sharp Endotherm | 124.17 °C mdpi.com | Melting mdpi.com |
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. researchgate.net It is a primary method for determining the water content in pemetrexed hydrates and assessing their thermal stability. mdpi.commdpi.com
When analyzing pemetrexed hydrates, TGA curves show a distinct mass loss in the temperature range corresponding to water evaporation. mdpi.com The percentage of mass loss can be used to quantify the number of water molecules in the crystal lattice. For example, the hemipentahydrate (HP-PE) form exhibits a mass loss of approximately 9.1%, which is consistent with the theoretical stoichiometric ratio for 2.5 moles of water. mdpi.com The heptahydrate (HT-PE) form shows a much larger mass loss, corresponding to its higher water content. researchgate.net
TGA can also differentiate the dehydration process; for instance, the heptahydrate form was found to lose its crystallization water in two distinct steps. mdpi.com The analysis also provides information on the onset of thermal degradation, identified by a significant drop in mass at higher temperatures. mdpi.com For example, studies have shown that pemetrexed begins to degrade at temperatures above 200-260°C. mdpi.com
Table 3: TGA Data for Pemetrexed Hydrates
| Pemetrexed Form | Mass Loss (%) | Temperature Range (°C) | Interpretation |
|---|---|---|---|
| Hemipentahydrate (HP-PE) | ~9.1% mdpi.com | 30 - 220 °C mdpi.com | Loss of ~2.5 moles of water mdpi.com |
| Heptahydrate (HT-PE) | ~21.3% (after hygroscopicity test) researchgate.net | 30 - 220 °C mdpi.com | Loss of ~7 moles of water researchgate.net |
| Pemetrexed Diacid Form 1 | ~31% researchgate.net | 100 - 230 °C mdpi.com | Evaporation of absorbed DMSO mdpi.com |
Powder X-ray Diffraction (PXRD) is a non-destructive technique and one of the most definitive methods for identifying the crystalline form of a pharmaceutical solid. mdpi.com Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" characterized by the position (in degrees 2θ) and intensity of the diffraction peaks. googleapis.comgoogleapis.com
PXRD is essential for distinguishing between different polymorphs and hydrates of pemetrexed and its intermediates. mdpi.com For example, the diffraction patterns of pemetrexed diacid polymorphs (Form 1 and Form 2) are significantly different, with unique sets of characteristic peaks. mdpi.com Similarly, the hemipentahydrate (HP-PE) and heptahydrate (HT-PE) forms of pemetrexed disodium (B8443419) can be clearly identified by their distinct PXRD patterns. mdpi.com The presence of sharp, intense peaks in a diffractogram confirms the crystalline nature of the material, whereas a pattern with broad, diffuse halos indicates an amorphous form. googleapis.comnih.gov
Table 4: Characteristic PXRD Peaks (in degrees 2θ) for Pemetrexed Forms
| Crystalline Form | Characteristic Peaks (° 2θ ± 0.2°) |
|---|---|
| Pemetrexed Diacid Form 1 | 9.3, 13.4, 17.0, 17.7, 18.4, 19.3 mdpi.com |
| Pemetrexed Diacid Form 2 | 7.4, 9.4, 11.2, 11.7, 19.7, 23.7 mdpi.com |
| Pemetrexed Disodium Hemipentahydrate (HP-PE) | 4.7, 9.5, 10.2, 10.5, 18.1, 27.1 mdpi.com |
| Pemetrexed Disodium Heptahydrate (HT-PE) | 4.0, 11.4, 12.3, 16.5, 16.9, 24.6 mdpi.com |
Method Validation and Robustness Studies
Validation of an analytical method is the process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. molnar-institute.comresearchgate.net For pemetrexed, analytical methods, particularly HPLC methods for assay and impurity determination, are validated according to International Council on Harmonisation (ICH) guidelines. jddtonline.inforjptonline.org
Validation encompasses several key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. rjptonline.orgglobalresearchonline.net This is often demonstrated by spiking the drug substance with known impurities and showing that their peaks are well-resolved from the main pemetrexed peak. rjptonline.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. rjptonline.orgijrpb.com For pemetrexed assay methods, this is typically evaluated over a range of 80% to 120% of the target concentration, with a correlation coefficient (r²) close to 1.0 being the acceptance criterion. rjptonline.orgwalshmedicalmedia.com
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at different levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility. rjptonline.orgrjptonline.org The acceptance criterion is usually expressed as the relative standard deviation (%RSD), which should be below a specified limit (e.g., <2%). rjptonline.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a sample and the recovery percentage is calculated. ijrpb.com Recoveries are typically expected to be within 98-102%. walshmedicalmedia.comwalshmedicalmedia.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. globalresearchonline.netwalshmedicalmedia.com These are crucial for the analysis of trace impurities. globalresearchonline.net
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. molnar-institute.comrjptonline.org For an HPLC method, these parameters can include:
Flow rate of the mobile phase (e.g., ±10%) rjptonline.orgrjptonline.org
pH of the mobile phase buffer (e.g., ±0.2 units) rjptonline.orgrjptonline.org
Column oven temperature (e.g., ±5°C) rjptonline.orgrjptonline.org
Mobile phase composition walshmedicalmedia.com
The system suitability parameters, such as peak tailing and theoretical plates, are monitored during robustness studies to ensure they remain within acceptable limits. rjptonline.orgrjptonline.org Robustness studies have shown that pemetrexed retention times can be sensitive to changes in mobile phase pH, the specific HPLC instrument, and the column used, highlighting the need for strict system suitability criteria during routine analysis. sps.nhs.uk
Table 5: Example of Robustness Study Parameters for a Pemetrexed HPLC Method
| Parameter | Variation | Acceptance Criteria Example |
|---|---|---|
| Flow Rate | ± 10% (e.g., 1.8 to 2.2 mL/min) rjptonline.org | %RSD < 2.0 rjptonline.org |
| Column Temperature | ± 5°C (e.g., 25°C to 35°C) rjptonline.org | Tailing factor within 1.20-1.32 rjptonline.org |
| Mobile Phase pH | ± 0.2 units (e.g., 5.1 to 5.5) rjptonline.org | No significant change in resolution sps.nhs.uk |
Advanced Formulation and Drug Delivery Research
Stability Studies of Pemetrexed (B1662193) Formulations
The inherent instability of pemetrexed in aqueous solutions presents a significant challenge in developing long-term, stable pharmaceutical products. google.comgoogle.com Lyophilization, or freeze-drying, is a common strategy to improve the shelf-life of the drug substance. However, even lyophilized formulations face stability issues, particularly after reconstitution. google.comjrespharm.com This has prompted extensive research into the stability of various pemetrexed formulations, its degradation mechanisms under stress, the influence of stabilizing excipients, and its behavior in aqueous solutions under controlled environments.
Lyophilized formulations of pemetrexed are designed to enhance its long-term storage stability. google.com However, a significant limitation is the stability of the product after it is reconstituted. Typically, the reconstituted solution is chemically and physically stable for only up to 24 hours when stored at room temperature or under refrigerated conditions. google.comresearchgate.netnih.govresearchgate.net This short window of stability can be problematic in clinical settings. For instance, if a patient's scheduled administration is delayed, the initially prepared dose may degrade and become unusable, leading to drug wastage. jrespharm.com
Research has focused on developing improved lyophilized dosage forms with enhanced stability in both the freeze-dried and reconstituted states. jrespharm.com Studies have explored the addition of novel excipients to extend the stability beyond the standard 24-hour period. jrespharm.comjrespharm.com One study demonstrated that an optimized lyophilized formulation remained stable under accelerated conditions (40°C/75% RH) for six months, showing superior performance compared to existing marketed formulations. jrespharm.com Despite these advancements, the development of a ready-to-use liquid formulation with long-term stability remains a key challenge due to the rapid formation of degradation products. google.comresearchgate.netnih.gov
Forced degradation studies, also known as stress testing, are crucial for identifying potential degradation products and understanding the chemical stability of a drug substance. Pemetrexed has been subjected to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including heat, humidity, light, oxidation, and a wide pH range (pH 1-13). baertschiconsulting.comnih.govresearchgate.net
These studies have revealed two primary degradation pathways for pemetrexed:
Oxidation : This is the main degradation mechanism for pemetrexed in aqueous solutions. researchgate.netmdpi.comsps.nhs.uk The pyrrolopyrimidine ring moiety of the pemetrexed molecule is susceptible to oxidation. molnar-institute.com This pathway can lead to the formation of several degradation products, including oxidative dimers and lactam isomers. molnar-institute.com The presence of molecular oxygen is a key factor in the rate of oxidative degradation. researchgate.netmdpi.com
Hydrolysis : Pemetrexed also degrades via hydrolysis, particularly under acidic or basic conditions. molnar-institute.comgoogle.com At a low pH, acid-catalyzed hydrolysis of the amide linkage occurs, resulting in the formation of des-glutamate and glutamic acid. researchgate.netmolnar-institute.com Under alkaline conditions, degradation can proceed through hydrolysis of the side-chain amide. sps.nhs.uk
Stress testing has identified at least seven significant degradation products. baertschiconsulting.comnih.govmolnar-institute.com Six of these are believed to result from oxidation, while one is a product of hydrolysis. baertschiconsulting.comnih.gov Solid samples of pemetrexed have been stressed under various heat and humidity conditions, while solutions have been exposed to heat, light, oxidizing agents, and a broad pH range to fully characterize these pathways. baertschiconsulting.comnih.gov
Table 1: Summary of Pemetrexed Degradation under Stress Conditions
| Stress Condition | Primary Degradation Pathway | Resulting Products/Observations |
| Oxidation | Oxidation of the pyrrolopyrimidine ring | Formation of oxidative dimers, keto-pemetrexed, and α-hydroxy lactams. sps.nhs.ukmolnar-institute.com |
| Acidic pH (below 6) | Hydrolysis of the amide linkage | Formation of des-glutamate and glutamic acid. researchgate.netmolnar-institute.com |
| Alkaline pH | Hydrolysis of the side-chain amide | Degradation via amide hydrolysis and subsequent deamination. sps.nhs.uk |
| Heat & Humidity | Oxidation and Hydrolysis | Formation of various oxidative products and hydrolysis-related impurities. baertschiconsulting.comgoogle.com |
| Light (Photolytic) | Photodegradation | Contributes to the overall degradation profile. baertschiconsulting.comnih.gov |
To counteract the inherent instability of pemetrexed, researchers have investigated the stabilizing effects of various pharmaceutical excipients. The goal is to develop formulations that are stable for commercially viable periods, such as 1 to 2 years. google.com The blending of excipients like sugars, amino acids, and other agents is a promising strategy to enhance the stability of both lyophilized and aqueous formulations. researchgate.net
Amino Acids : Certain amino acids have been studied for their stabilizing properties. L-Arginine, for instance, was identified as a highly suitable amino acid due to its ability to reduce the degradation rate of pemetrexed in lyophilized formulations. jrespharm.comjrespharm.com Other amino acids like Phenylalanine and L-Lysine have also been found to be compatible with pemetrexed under accelerated stability conditions. jrespharm.com The stabilizing effect of amino acids can be attributed to their capacity to engage in Lewis acid-base reactions or other interactions that protect the drug molecule. jrespharm.comnih.gov
Sugars : Sugars and sugar alcohols (polyols) are commonly used as bulking agents and stabilizers in lyophilized products. researchgate.net For pemetrexed, sorbitol was found to be a particularly effective sugar in preliminary screenings, showing a low degradation rate. jrespharm.comjrespharm.com Other sugars like mannitol, lactose (B1674315) monohydrate, and glucose were also shown to be physically compatible with pemetrexed. jrespharm.com These excipients can stabilize the drug in the dried state by forming a stable matrix and through direct binding. nih.gov
Boric Acid : Boric acid has been investigated as a stabilizer, potentially through donor-acceptor bonding mechanisms. jrespharm.com Research employing a factorial design approach optimized the ratios of boric acid and L-Arginine to significantly improve the stability of a lyophilized pemetrexed formulation. jrespharm.com
The combination of these excipients has been shown to yield formulations with improved stability over those containing only a single excipient. jrespharm.com
Table 2: Effect of Excipients on Pemetrexed Formulation Stability
| Excipient Class | Specific Excipient | Observed Effect | Source(s) |
| Amino Acids | L-Arginine | Reduced degradation rate in lyophilized formulations. | jrespharm.comjrespharm.com |
| Phenylalanine, L-Lysine | Found to be physically compatible and stable with pemetrexed. | jrespharm.com | |
| Sugars/Polyols | Sorbitol | Identified as a highly suitable sugar with a low degradation rate. | jrespharm.comjrespharm.com |
| Mannitol, Lactose, Glucose | Demonstrated physical compatibility with pemetrexed. | jrespharm.com | |
| Other | Boric Acid | Used in combination with amino acids to improve stability, possibly via donor-acceptor bonding. | jrespharm.comjrespharm.com |
The stability of pemetrexed in aqueous solutions is highly dependent on several factors, with oxidation being the primary degradation mechanism. researchgate.netmdpi.com Key parameters influencing stability include pH, drug concentration, and the level of dissolved oxygen.
Effect of pH : The pH of the solution is a critical factor. Studies have shown that pemetrexed degradation significantly increases at a pH below 6, primarily due to acid-catalyzed hydrolysis. researchgate.netmdpi.com The optimal pH for the stability of pemetrexed in aqueous solutions has been evaluated in the range of 6.0 to 8.5. nih.govmdpi.com Maintaining the pH in a neutral to slightly alkaline range is crucial for minimizing degradation. mdpi.com
Effect of Drug Concentration : The stability of pemetrexed in a solution improves as the drug concentration increases. researchgate.netmdpi.com For example, stability was enhanced when the concentration was increased from 12.5 mg/mL to 50 mg/mL. researchgate.netmdpi.com
Effect of Oxygen : Given that oxidation is the main degradation pathway, controlling oxygen levels is essential. mdpi.com The stability of pemetrexed solutions is significantly improved by reducing the levels of dissolved oxygen in the solution (e.g., through nitrogen purging) and by minimizing oxygen in the vial's headspace. researchgate.netnih.govmdpi.com This confirms that molecular oxygen is directly involved in the rate-limiting oxidation step. researchgate.netmdpi.com Studies on ready-to-administer infusion bags also show that degradation increases over time, with total impurities rising after 21 days of refrigerated storage. sps.nhs.uk
Table 3: Influence of pH on Pemetrexed Aqueous Stability
| pH of Solution | Storage Conditions | Observation | Source(s) |
| 6.0 | 40°C for 4 weeks & 60°C for 3 weeks | Significant increase in total impurity levels. | researchgate.netnih.govmdpi.com |
| 6.5 - 8.5 | 40°C for 4 weeks & 60°C for 3 weeks | Relatively stable with lower levels of degradation compared to pH 6.0. | nih.govmdpi.com |
Novel Drug Delivery Systems for Pemetrexed
To overcome the limitations of conventional formulations and improve therapeutic efficacy, research is being conducted on novel drug delivery systems for pemetrexed. These advanced systems aim to provide controlled and targeted drug release.
One innovative approach involves the use of electroactive, stimuli-responsive hydrogels for the controlled delivery of pemetrexed. dntb.gov.uaresearchgate.netnih.gov These systems utilize a polymer network that can be loaded with the drug and then triggered to release it via an electrical stimulus.
The hydrogels are typically composite materials, prepared by combining polymers like polyethylene (B3416737) glycol (PEG), chitosan, and an electroactive polymer such as polypyrrole. dntb.gov.uaresearchgate.netnih.govmdpi.com The drug, pemetrexed, is electrochemically loaded into the conductive hydrogel matrix. mdpi.com The release of the drug can then be modulated by applying an electrical potential. dntb.gov.uaresearchgate.net
Research has shown that applying an electrical stimulus can enhance the release of pemetrexed from these hydrogels by approximately 10–15% compared to passive release (diffusion without stimulation). dntb.gov.uaresearchgate.netnih.gov This on-demand release capability is achieved because the electrical signal alters the electrostatic interactions between the polymer and the charged drug molecules, facilitating their expulsion from the hydrogel. mdpi.com These smart biomaterials could potentially be integrated into medical devices, such as electrode arrays used in electrochemotherapy, to offer localized and controlled drug delivery, thereby enhancing treatment effectiveness. nih.gov
Development of Transdermal Patch Formulations for Research Applications
The transdermal delivery of D-Pemetrexed Hydrate (B1144303) is an area of investigation aimed at providing localized drug availability and minimizing systemic side effects. nih.gov Research in this field has led to the development of novel transdermal patches, primarily for preclinical evaluation in research models. nih.govpatsnap.com
One notable study focused on the formulation of pemetrexed disodium-loaded transdermal patches for potential application in inflammatory skin conditions, using a psoriasis mouse model for evaluation. nih.govpatsnap.com The patches were fabricated using a solvent evaporation technique. nih.gov This method allows for the controlled release of the active compound. nih.gov In this research, the efficacy of the pemetrexed-loaded transdermal patches was assessed by observing the reduction in psoriasis severity. nih.govpatsnap.com Significant, dose-dependent improvements were noted in the Psoriasis Area and Severity Index (PASI) scores. nih.govpatsnap.com
The therapeutic effects were further substantiated through histopathological analysis and the suppression of inflammatory cytokines, such as TNF-α and IL-6, which were measured by qRT-PCR and ELISA. nih.govpatsnap.com The findings indicated that the transdermal patch formulation could effectively deliver the drug locally, leading to a pronounced therapeutic response in the animal model. nih.govpatsnap.com These results underscore the potential of transdermal patches as a targeted therapy approach in research settings, warranting further investigation. nih.gov
| Transdermal Patch Formulation Research Findings | |
| Parameter | Finding |
| Drug | Pemetrexed Disodium (B8443419) |
| Formulation Method | Solvent Evaporation Technique |
| Research Model | Imiquimod-induced psoriasis mouse model |
| Key Outcomes | Significant dose-dependent reduction in psoriasis severity (PASI scores) |
| Suppression of inflammatory cytokines (TNF-α, IL-6) | |
| Highest Concentration Efficacy | 0.16 mg/cm² showed the most pronounced therapeutic effects |
Exploration of Nanoparticle and Liposomal Encapsulation for Research Models
The encapsulation of D-Pemetrexed Hydrate within nanoparticles and liposomes is a significant focus of advanced drug delivery research. These nanoformulations are being explored to enhance therapeutic efficacy, improve drug stability, and overcome challenges such as multidrug resistance in various research models. jst.go.jpnih.gov
Liposomal Formulations:
Liposomes, which are vesicular structures composed of a lipid bilayer, are a versatile platform for drug delivery. xiahepublishing.com Research into liposomal pemetrexed has explored different formulations to optimize drug delivery. jst.go.jp For instance, studies have investigated the difference between "fluid" and "solid" liposomes. jst.go.jpresearchgate.net "Fluid" liposomes, prepared with phospholipids (B1166683) like POPC or DOPC, demonstrated efficient release of pemetrexed, leading to potent in vitro cytotoxicity against malignant pleural mesothelioma cell lines. jst.go.jpresearchgate.net In contrast, "solid" liposomes, made with HSPC, hindered drug release and showed reduced cytotoxicity. jst.go.jpresearchgate.net The inclusion of cholesterol in the liposomal membrane was found to significantly increase the encapsulation efficiency of pemetrexed. jst.go.jpresearchgate.net
Another area of research has focused on developing liposomal pemetrexed to combat multidrug resistance in breast cancer. nih.gov In one study, pemetrexed-loaded liposomes formulated with D-alpha tocopheryl polyethylene glycol 1000 succinate (B1194679) (TPGS) were developed. nih.gov These liposomes were small in size (approximately 160.77 nm) and showed a high encapsulation efficiency of 63.5% for a water-soluble drug. nih.gov The liposomal formulation demonstrated enhanced cytotoxic activity against multidrug-resistant breast cancer cells compared to the free drug. nih.gov In vivo studies in mouse models with MDR breast cancer xenografts confirmed the superior antitumor activity of the liposomal formulation, which was attributed to the enhanced accumulation of liposomes in the tumor. nih.gov
Nanoparticle Formulations:
Beyond liposomes, other nanoparticle systems for this compound delivery have been investigated. Polymeric mixed micelles are one such system. nih.gov A study detailed the encapsulation of pemetrexed in a composite of polymeric mixed micelles using Pluronic F127, Pluronic F68, and D-α-tocopheryl PEG 1000 succinate. nih.gov The resulting nanoparticles exhibited a small hydrodynamic particle size of approximately 19.58 nm and a high encapsulation efficiency of 96.16%. nih.gov This formulation showed enhanced cytotoxicity against breast cancer cells compared to the drug solution alone. nih.gov
Supramolecular nanoparticles have also been explored as a drug delivery system for pemetrexed. nih.govfrontiersin.org In one study, RGD-conjugated molecular nanoparticles composed mainly of pemetrexed were created to target tumors. nih.govfrontiersin.org These self-assembling nanoparticles had a diameter of about 20 nm. nih.govfrontiersin.org The nanoparticle formulation showed better solubility and biocompatibility compared to pemetrexed alone and exhibited stronger cytotoxic activity against A549 and LLC cells. nih.govfrontiersin.org In vivo studies in mice with LLC tumors indicated that these nanoparticles had enhanced antitumor efficacy. nih.govfrontiersin.org
| Nanoparticle and Liposomal Pemetrexed Research | ||||
| Formulation Type | Key Components | Particle Size (nm) | Encapsulation Efficiency (%) | Research Model/Cell Line |
| Fluid Liposomes | POPC or DOPC, Cholesterol | Not Specified | Increased with cholesterol | MSTO-211H (Malignant Pleural Mesothelioma) |
| Solid Liposomes | HSPC, Cholesterol | Not Specified | Increased with cholesterol | MSTO-211H (Malignant Pleural Mesothelioma) |
| MDR-Targeting Liposomes | TPGS, Calcium Acetate | 160.77 | 63.5 | MCF-7+ABCC5 (MDR Breast Cancer) |
| Polymeric Mixed Micelles | Pluronic F127, Pluronic F68, TPGS | 19.58 | 96.16 | Breast Cancer Cells |
| Supramolecular Nanoparticles | PEM-FFRGD | ~20 | Not Specified | A549 and LLC (Lung Cancer) |
Computational and Structural Biology Approaches
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how Pemetrexed (B1662193) interacts with the active sites of its target enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). nih.govbookpi.orgmdpi.com By simulating the binding process, researchers can predict the binding pose and estimate the strength of the interaction, often expressed as a binding affinity or docking score. nih.gov
The polyglutamated forms of Pemetrexed, which are metabolized within the cell, show significantly higher binding affinities for these enzymes compared to the parent monoglutamate form, particularly for TS and GARFT. This enhanced affinity is a key factor in its potent cytotoxic activity. Experimental inhibition constants (Ki) quantify this binding affinity, with lower values indicating stronger inhibition.
| Compound Form | Thymidylate Synthase (TS) | Dihydrofolate Reductase (DHFR) | Glycinamide Ribonucleotide Formyltransferase (GARFT) |
|---|---|---|---|
| Pemetrexed (Monoglutamate) | 109 nM | 7.0 nM | 9,300 nM |
| Pemetrexed (Pentaglutamate) | 1.3 nM | 7.2 nM | 65 nM |
Molecular Dynamics Simulations of Pemetrexed-Target Interactions
Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of the interactions between Pemetrexed and its biological targets over time. frontiersin.org These simulations model the movements of atoms and molecules, providing insights into the stability of the drug-enzyme complex, the flexibility of the active site, and the specific molecular interactions that govern binding. mdpi.comnih.gov
One study employed MD simulations to investigate the interaction between Pemetrexed (PMX) and the human solute carrier family 19 member 1 (hSLC19A1), a transporter involved in folate uptake. The simulations revealed that while oxidative modifications to the transporter affected the binding of natural folates, the binding energy with Pemetrexed remained stable. This suggests that the transport of Pemetrexed is less affected by such modifications, which could be advantageous in certain cellular environments.
| Ligand | Condition | Binding Energy (kcal/mol) |
|---|---|---|
| 5-Methyltetrahydrofolate (5-MTHF) | Native Transporter | -28.023 |
| 5-Methyltetrahydrofolate (5-MTHF) | Oxidized Transporter | -16.866 |
| Pemetrexed (PMX) | Native/Oxidized Transporter | ~ -28 |
Quantum Chemical Calculations for Pemetrexed Derivatives
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to analyze the electronic properties of molecules with high accuracy. mdpi.comresearchgate.net These methods can calculate molecular properties like charge distribution, molecular orbitals, and reaction energies, which are fundamental to understanding a drug's reactivity and its ability to interact with a biological target. mdpi.comconsensus.app For Pemetrexed derivatives, these calculations can elucidate how modifications to the chemical structure affect the electronic landscape of the molecule. This information is vital for designing new analogs with improved binding affinity or altered selectivity for target enzymes. unej.ac.id By combining MD simulations with quantum mechanical calculations, a more detailed picture of the binding interactions, from both structural and energetic perspectives, can be achieved. mdpi.comunej.ac.id
QSAR (Quantitative Structure-Activity Relationship) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For antifolate drugs like Pemetrexed, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.gov
A 3D-QSAR study was conducted on a series of pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) antifolates, which share the core scaffold of Pemetrexed, to understand their interaction with human thymidylate synthase. mdpi.com These models generate 3D contour maps that highlight regions where modifications to the molecule's steric, electrostatic, or other physicochemical properties would likely increase or decrease its biological activity. mdpi.com The statistical validity of these models is assessed by parameters like the cross-validated q² and non-cross-validated r² values, where higher values indicate a more robust model. mdpi.com Such studies provide a rational basis for the design of novel, more potent inhibitors. mdpi.com
| Model Type | Alignment | q² (Cross-validated) | r² (Non-cross-validated) |
|---|---|---|---|
| CoMFA | Ligand-based | 0.523 | 0.974 |
| CoMFA | Receptor-based | 0.566 | 0.969 |
| CoMSIA | Ligand-based | 0.516 | 0.983 |
| CoMSIA | Receptor-based | 0.471 | 0.972 |
Computational Drug Repositioning Methodologies
Computational drug repositioning, or in silico repurposing, involves using computational methods to find new therapeutic uses for existing drugs. This approach significantly reduces the time and cost associated with drug development. Methodologies include structure-based virtual screening, where a library of existing drugs is docked against a new biological target to identify potential hits. nih.gov These initial hits are then often subjected to more rigorous analysis, such as molecular dynamics simulations, to verify the stability of the predicted interaction and filter out false positives. By integrating data from various sources, including molecular pathways, disease networks, and known drug side effects, computational platforms can widen the scope for discovering novel repositioning opportunities. While no specific computational repositioning studies for Pemetrexed have been prominently published, these methodologies represent a powerful tool for exploring its potential efficacy against new diseases or targets.
Crystallographic Studies of Pemetrexed-Enzyme Complexes
X-ray crystallography provides high-resolution, three-dimensional structures of molecules, including drug-enzyme complexes. These structures are invaluable for understanding the precise atomic-level interactions that underpin a drug's mechanism of action. Crystallographic studies have been successfully conducted for Pemetrexed in complex with two of its target enzymes from Mycobacterium tuberculosis, which serve as important models for the human enzymes.
These studies reveal the specific hydrogen bonds, hydrophobic interactions, and conformational changes that occur upon Pemetrexed binding. For instance, the crystal structure of M. tuberculosis dihydrofolate reductase in complex with Pemetrexed shows the inhibitor in a closed-conformation state of the enzyme. Similarly, the structure with thymidylate synthase provides insights into the mode of inhibition for this key enzyme. While a crystal structure of Pemetrexed with GARFT is not available, structures of the unliganded E. coli GARFT have been solved, providing a template for molecular modeling studies.
| PDB ID | Enzyme | Organism | Resolution (Å) |
|---|---|---|---|
| 6NNC | Dihydrofolate reductase (DHFR) | Mycobacterium tuberculosis | 1.80 |
| 4FQS | Thymidylate synthase (ThyA) | Mycobacterium tuberculosis | 1.80 |
Future Research Directions and Unanswered Questions
Elucidation of Remaining Unknown Resistance Mechanisms
While the upregulation of thymidylate synthase (TS) is a well-documented mechanism of pemetrexed (B1662193) resistance, many aspects of how cancer cells evade its cytotoxic effects remain elusive. oncotarget.comfrontiersin.orgamegroups.org Future research must prioritize the identification and characterization of these unknown resistance pathways.
Recent studies have begun to shed light on alternative mechanisms. For instance, decreased expression of the solute carrier family 19 member 1 (SLC19A1), a protein responsible for pemetrexed uptake into cells, has been observed in pemetrexed-resistant non-small cell lung cancer (NSCLC) cell lines. oncotarget.comnih.gov Furthermore, the activation of the EGFR-HER family signaling pathway has been implicated in acquired pemetrexed resistance in EML4-ALK-rearranged lung cancer. mdpi.com The complex interplay between different signaling pathways, such as the PI3K/Akt pathway, and pemetrexed resistance also warrants further investigation. nih.gov
A key area of future inquiry involves understanding the role of drug-induced senescence in the development of resistance. oncotarget.comnih.gov Elucidating how senescent cells contribute to a resistant phenotype could unveil novel therapeutic targets to be used in combination with pemetrexed. Moreover, the precise molecular events that lead to epigenetic modifications, such as the H3K27 acetylation in the 5'-UTR of the TYMS gene, which promotes its expression in drug-resistant cells, need to be further explored. frontiersin.org
Key Unanswered Questions:
What are the complete profiles of genetic and epigenetic alterations that drive pemetrexed resistance beyond TYMS overexpression?
How does the tumor microenvironment, including immune cells and stromal components, contribute to the development of pemetrexed resistance?
What is the clinical relevance of the various resistance mechanisms identified in preclinical models?
Development of Novel Pemetrexed Analogs with Enhanced Target Specificity
The development of new antifolates with improved properties over existing agents like methotrexate (B535133) and pemetrexed is an ongoing effort in medicinal chemistry. nih.gov A primary goal is to synthesize novel pemetrexed analogs that exhibit enhanced specificity for cancer cells while minimizing effects on normal proliferating cells. nih.gov This can be achieved by exploiting the differences in folate transporter expression and activity between malignant and healthy tissues. nih.gov
Current research is focused on creating analogs that are selectively delivered to cancer cells. nih.gov This involves designing molecules that have a higher affinity for folate receptors, which are often overexpressed on the surface of various tumor cells. Another approach involves linking pemetrexed to carriers, such as folic acid, that can be endocytosed by folate receptors, thereby concentrating the drug within the target cells. nih.gov
The synthesis of fluorine-substituted pyrrolo[2,3-d]pyrimidine analogues represents a promising avenue for developing tumor-targeting antifolates. drugbank.com These compounds aim to leverage cellular uptake by folate transporters to achieve greater selectivity. Further research into the structure-activity relationships of these new analogs is crucial for optimizing their therapeutic index.
Exploration of Pemetrexed in Emerging Disease Models
While pemetrexed is established in the treatment of NSCLC and mesothelioma, its potential in other malignancies is an active area of investigation. aacrjournals.orgcancernetwork.com Preclinical studies and case reports have suggested its activity in other tumor types, warranting further exploration in robust disease models.
For example, pemetrexed has shown promise in preclinical models of chordoma, a rare bone cancer. researchgate.net The observation that a significant percentage of chordoma samples exhibit loss of TS expression provides a strong rationale for investigating antifolates in this disease. researchgate.net A clinical trial is currently underway to evaluate single-agent pemetrexed in this context. researchgate.net
The use of pemetrexed in combination with other therapies is also a critical area of future research. Its immunomodulatory properties, for instance, suggest a synergistic potential with immunotherapies like anti-PD-1 agents. aacrjournals.org Understanding the mechanisms behind this synergy in various tumor models could lead to new and more effective combination treatment strategies. aacrjournals.org Additionally, exploring pemetrexed's efficacy in genetically defined cancer subtypes, such as those with RET-rearrangements, could lead to more personalized treatment approaches. nih.gov
Integration of Multi-Omics Data for Deeper Mechanistic Insights
The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to gain a holistic understanding of pemetrexed's mechanism of action and resistance. amegroups.orgjci.org Integrating these multi-omics datasets can reveal complex interactions and networks that are not apparent from single-data-type analyses. jci.org
By combining genomic and transcriptomic data, researchers can identify how specific genetic alterations influence gene expression patterns in response to pemetrexed treatment. amegroups.org Metabolomic analysis can provide a direct readout of the metabolic impact of pemetrexed on cancer cells, potentially identifying biomarkers of response or resistance. frontiersin.org For instance, studies have shown that the intracellular levels of dTMP may be a potential biomarker for the efficacy of pemetrexed treatment in malignant pleural mesothelioma. frontiersin.org
Machine learning and artificial intelligence are becoming indispensable tools for integrating and interpreting these large and complex datasets. researchgate.netnih.gov These computational approaches can help to identify novel therapeutic targets, predict patient response to pemetrexed, and stratify patients for clinical trials based on their molecular profiles. researchgate.netoaepublish.com This will be crucial for moving towards a more personalized approach to cancer therapy.
Advancements in Targeted Delivery Systems for Preclinical Applications
A significant challenge with conventional chemotherapy, including pemetrexed, is the potential for off-target toxicity. researchgate.net The development of advanced drug delivery systems aims to overcome this limitation by specifically targeting the therapeutic agent to the tumor site, thereby increasing efficacy and reducing side effects. researchgate.netmdpi.com
Nanoparticle-based drug delivery systems are a particularly promising area of research. mdpi.com Various types of nanoparticles, including lipid-polymer hybrid nanoparticles and magnetic nanoparticles, are being explored to encapsulate pemetrexed. researchgate.netresearchgate.net These nanoparticles can be engineered to have specific properties, such as a controlled release profile and the ability to be guided to the tumor by an external magnetic field. researchgate.netresearchgate.net
Furthermore, these nanoparticles can be functionalized with targeting ligands, such as folic acid, to enhance their uptake by cancer cells that overexpress the corresponding receptors. nih.govacs.org The co-delivery of pemetrexed with other therapeutic agents, such as microRNA antisense oligonucleotides, within the same nanoparticle is another innovative strategy being investigated to overcome drug resistance and enhance therapeutic outcomes. researchgate.net The integration of artificial intelligence in nanoparticle design is also expected to accelerate the development of more effective and targeted delivery systems. aimspress.com
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for characterizing the hydrate form of D-Pemetrexed Hydrate in solid-state pharmaceutical research?
- Methodological Answer : Utilize a combination of X-ray diffraction (XRD) to determine crystal lattice parameters, thermogravimetric analysis (TGA) to quantify bound water content, and dynamic vapor sorption (DVS) to assess hygroscopic stability. Pair these with Fourier-transform infrared spectroscopy (FTIR) to analyze hydrogen bonding patterns. For reproducibility, follow standardized protocols for sample preparation and calibration, as outlined in experimental reporting guidelines .
Q. How should researchers design in vitro studies to evaluate the stability of this compound under varying physiological conditions?
- Methodological Answer : Employ factorial experimental design to test pH-dependent solubility (e.g., simulated gastric/intestinal fluids), temperature stability (4°C–40°C), and light exposure effects. Use high-performance liquid chromatography (HPLC) with UV detection to monitor degradation products. Include triplicate runs and statistical power analysis to ensure robustness, adhering to principles of transparent methodology .
Q. What strategies ensure accurate quantification of this compound in complex biological matrices during pharmacokinetic studies?
- Methodological Answer : Develop a validated LC-MS/MS protocol with isotope-labeled internal standards to account for matrix effects. Optimize extraction efficiency using protein precipitation or solid-phase extraction, and validate linearity across expected concentration ranges (e.g., 1–1000 ng/mL). Include quality controls at low, medium, and high concentrations per FDA bioanalytical guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro cytotoxicity data and in vivo efficacy results for this compound across cancer models?
- Methodological Answer : Conduct systematic variability analysis by comparing tumor microenvironment conditions (e.g., hypoxia, stromal interactions) and validate target engagement using CRISPR-edited cell lines. Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate drug exposure with tumor regression metrics. Cross-validate findings with immunohistochemistry or RNA sequencing of treated tissues .
Q. What computational methods are effective for predicting hydrate-solvent interactions in this compound formulations?
- Methodological Answer : Use molecular dynamics (MD) simulations with force fields parameterized for water-drug interactions (e.g., CHARMM, AMBER) to model hydrate stability. Validate predictions against experimental dissolution profiles and free energy calculations (e.g., Gibbs free energy of hydrate formation). Incorporate Monte Carlo sampling to assess polymorphic transitions .
Q. How should researchers analyze contradictory reports on the role of excipients in destabilizing this compound during lyophilization?
- Methodological Answer : Perform differential scanning calorimetry (DSC) to identify eutectic points and cryoprotectant interactions. Use multivariate analysis (e.g., principal component analysis) to isolate critical formulation variables (e.g., sucrose concentration, cooling rates). Compare results with synchrotron-based X-ray tomography to visualize structural changes during freeze-drying .
Q. What methodologies address batch-to-batch variability in this compound synthesis for preclinical studies?
- Methodological Answer : Implement process analytical technology (PAT) tools like in-line Raman spectroscopy to monitor crystallization kinetics in real time. Apply quality-by-design (QbD) principles to identify critical process parameters (e.g., antisolvent addition rate) and establish a design space for consistent hydrate formation. Validate with nuclear magnetic resonance (NMR) crystallography .
Methodological Best Practices
- Data Contradiction Resolution : Use triangulation by combining orthogonal assays (e.g., enzyme inhibition + cellular proliferation) and meta-analyses of published datasets to identify confounding variables .
- Experimental Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles, documenting raw data, instrument settings, and environmental conditions in supplementary materials .
- Hydrate-Specific Considerations : Account for hydrate morphology’s impact on dissolution kinetics and bioavailability by integrating spatially resolved spectroscopy (e.g., SEM-EDS mapping) into formulation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
